Chlorobutanol (also known as 1,1,1-trichloro-2-methyl-2-propanol) is synthesized by a nucleophilic addition reaction. The process involves acetone and chloroform in the presence of a strong base, such as potassium hydroxide (KOH) [1].
The generally accepted reaction mechanism is as follows:
The diagram below illustrates this reaction mechanism.
Diagram of the reaction mechanism for this compound synthesis.
The table below compares the standard laboratory procedure with two optimized protocols from the literature, highlighting key variables that impact yield.
| Parameter | Standard Lab Procedure [1] | Optimized Synthesis (Ho & Wang, 1959) [2] [3] | Improved Synthesis (Saljoughian et al., 1983) [4] |
|---|---|---|---|
| Molar Ratio (CHCl₃:Acetone:KOH) | ~1:2.5:0.7 (inferred from mass) | 1:5:0.27 | Optimized (specific ratio not stated in abstract) |
| Reaction Temperature | Below 0°C during KOH addition | -5°C to 2°C | Varied and optimized |
| Key Procedure | Stir below 0°C, add KOH over 6 hours, then stir at room temp for 3.6 hours. | Add powdered KOH to a cooled mixture. | Variation of time, temperature, catalyst, and reactant amounts. |
| Reported Yield | Not specified | 66.5% | 71% |
Based on the standard laboratory method, the synthesis can be carried out as follows [1]:
Step-by-step Instructions:
A 2022 in vivo oral toxicity study in rats provides critical safety data for handling [5]:
Chlorobutanol (1,1,1-trichloro-2-methylpropan-2-ol) functions primarily as an antimicrobial preservative through a detergent-like mechanism that disrupts microbial cell membranes [1] [2].
The following diagram illustrates this multi-faceted mechanism of action:
This compound's preservative action involves direct membrane disruption and inhibition of key cellular functions.
This compound has a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as several mold spores and fungi [3].
Table 1: Typical Effective Concentrations of this compound
| Application Context | Typical Effective Concentration | Primary Function |
|---|---|---|
| Long-term stabilizer in multi-ingredient preparations [1] | 0.5% | Preservative & Antimicrobial |
| Retains antimicrobial activity in water [4] | 0.05% | Antimicrobial |
While effective, this compound can induce toxicity, particularly with chronic exposure or at higher concentrations. Safety data from in vivo studies are summarized below.
Table 2: Summary of In Vivo Oral Toxicity Data in SD Rats
| Parameter | Finding | Source / Context |
|---|---|---|
| Single-Dose Oral Toxicity | Approximate Lethal Dose (ALD) > 250 mg/kg body weight | [5] |
| 28-Day Repeated Oral Toxicity (NOAEL) | Female rats: > 50 mg/kg/b.w./day Male rats: > 12.5 mg/kg/b.w./day | [5] | | Target Organs (Repeated Dose) | Liver (females), Kidneys (males) | [5] | | In Vitro Cytotoxicity | 0.5% concentration caused degeneration of human corneal epithelial cells and formation of membranous blebs [1]. 0.1% concentration caused near depletion of the conjunctival squamous cell layer [1]. | |
Understanding the behavior of this compound in biological systems is crucial for its application.
Table 3: Key Pharmacokinetic and Physicochemical Parameters
| Category | Parameter | Value / Description |
|---|---|---|
| Physicochemical Properties | Molecular Formula | C4H7Cl3O [1] |
| Molecular Weight | 177.45 g/mol [1] | |
| Appearance | White, volatile solid with a camphor-like odor [4] | |
| Pharmacokinetics (Human, Oral) | Volume of Distribution | 233 ± 141 L [1] |
| Protein Binding | 57 ± 3% [1] | |
| Metabolism | Glucuronidation and sulphation [1] | |
| Terminal Half-Life | 10.3 ± 1.3 days [1] | |
| Clearance | 11.6 ± 1.0 mL/min [1] |
| Parameter | Value | Conditions |
|---|---|---|
| Terminal Elimination Half-life | 10.3 ± 1.3 days [1] [2] | Following oral administration in healthy subjects [2] |
| Volume of Distribution (Vd) | 233 ± 141 L [1] [2] | In healthy individuals receiving oral this compound [2] |
| Plasma Clearance (CL) | 11.6 ± 1.0 mL/min [1] [2] | Following oral administration [2] |
| Protein Binding | 57 ± 3% [1] [2] | Binding to plasma proteins [2] |
| Route of Elimination | Urine (9.6% of orally administered dose) [1] [2] | 7.4% as conjugates, 2.2% as unchanged drug [2] |
| Metabolism | Glucuronidation and sulphation [1] [2] | Reported metabolic pathways |
The provided data primarily comes from a pivotal clinical trial published in 1982, "The pharmacokinetics of chlorbutol in man" [2].
The diagram below outlines the metabolic fate and key kinetic parameters of this compound in humans.
The defining pharmacokinetic characteristic of this compound is its very long elimination half-life (~10 days), which leads to significant accumulation upon multiple dosing. This property is a critical consideration for drug developers, as it limits its therapeutic use as an active sedative ingredient. However, this long half-life may be less consequential for its primary modern application as a preservative in multi-ingredient formulations, where it is typically used at a concentration of 0.5% [1].
Chlorobutanol's antiplatelet activity is primarily attributed to its inhibitory effect on the arachidonic acid (AA) pathway, a critical signaling cascade for platelet activation [1] [2]. The table below summarizes its core mechanisms and overall pharmacodynamic profile:
| Aspect | Detail |
|---|---|
| Primary Antiplatelet Mechanism | Inhibition of the arachidonic acid pathway [2]. |
| Key Demonstrated Effects | Attenuation of thromboxane B2 (TxB2) formation; inhibition of cytosolic free calcium elevation; suppression of ATP release [1] [2]. |
| Nature of Inhibition | Potent, concentration- and time-dependent inhibition of aggregation and release induced by multiple agonists (e.g., collagen, ADP, epinephrine) [2]. |
| Cellular Toxicity | Induces conjunctival and corneal cell toxicity in vitro; causes cell retraction and disrupts cytokines, movement, and mitotic activity [1]. |
| General Mechanism (as preservative) | Acts as a detergent, disrupting lipid structures of cell membranes, increasing permeability, and leading to cell lysis [1]. |
The following diagram illustrates the proposed pathway through which this compound exerts its antiplatelet effect, based on the mechanistic data:
This compound inhibits platelet activation by targeting the arachidonic acid pathway and key release events.
The antiplatelet effect of this compound has been characterized through specific in vitro studies. The table below consolidates key experimental findings and pharmacokinetic parameters that are relevant for researchers:
| Parameter / Finding | Detail |
|---|---|
| Study Context | In vitro study using human platelets [2]. |
| Key Quantitative Finding | Marked inhibition of Thromboxane B2 (TxB2) formation, cytosolic free calcium elevation, and ATP release [1] [2]. |
| Inhibition Characteristics | Significant inhibitory activity against several aggregation inducers; effect is concentration- and time-dependent [1] [2]. |
| Protein Binding | 57 ± 3% [1]. |
| Metabolism | Undergoes glucuronidation and sulphation [1]. |
| Terminal Half-Life | Approximately 10.3 ± 1.3 days following oral administration [1]. |
For experimental validation, the core methodology from a key study can be summarized as follows [2]:
The primary implication of this antiplatelet activity is for drugs that contain this compound as a preservative. Specifically, the literature advises that desmopressin, when administered for the purpose of improving hemostasis (clotting), should not contain this compound in its formulation, as the preservative would counteract the drug's intended pro-hemostatic effect [2] [3]. This highlights a critical aspect of formulation design where an excipient's pharmacodynamic properties can directly interfere with the active ingredient's therapeutic goal.
This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with both antibacterial and antifungal properties that has been widely used in pharmaceutical and cosmetic products for decades. This organic compound exists in both anhydrous and hemihydrate forms and is characterized by its white crystalline appearance and camphor-like odor. In pharmaceutical applications, this compound serves a dual purpose as both a preservative agent and a mild sedative or anesthetic in certain formulations. Its broad-spectrum antimicrobial activity and compatibility with various active pharmaceutical ingredients (APIs) have made it particularly valuable for multi-dose parenteral formulations, ophthalmic solutions, and other sterile products requiring protection against microbial contamination during repeated use.
The chemical stability of this compound, however, presents both opportunities and challenges for formulation scientists. While it demonstrates remarkable stabilizing effects on certain peptide-based drugs like oxytocin, it also shows instability at room temperature over extended periods, necessitating careful consideration of storage conditions and formulation composition. Current research continues to explore the complex interactions between this compound and biological compounds, particularly as the pharmaceutical industry increasingly focuses on biologic formulations that require specialized preservation strategies to maintain both sterility and protein stability. This technical guide provides a comprehensive examination of this compound's properties, mechanisms, applications, and experimental approaches relevant to researchers and drug development professionals working with this versatile preservative.
This compound possesses distinct physicochemical characteristics that directly influence its behavior in pharmaceutical formulations. With a molecular weight of 177.46 g/mol and a logP (partition coefficient) value of 2.03, this compound exhibits moderate lipophilicity, which affects its distribution in emulsion systems and its interaction with biological membranes. The compound is readily soluble in various organic solvents including alcohol, chloroform, ether, and glycerol, while demonstrating more limited solubility in water (approximately 0.8% w/v at room temperature). This solubility profile necessitates careful consideration when formulating aqueous-based products, as achieving uniform distribution can present challenges without appropriate solubilization techniques. This compound's chemical structure features both hydroxyl and trichloromethyl groups, which contribute to its antimicrobial activity through different mechanisms [1].
The stability profile of this compound is temperature-dependent, with significant degradation observed at elevated temperatures. When stored at room temperature for extended periods, this compound gradually decomposes, losing its preservative efficacy and potentially generating degradation products that may compromise product quality. This instability necessitates refrigeration for this compound-containing products unless specifically formulated with stabilizers or demonstrated to maintain adequate shelf life under intended storage conditions. The decomposition process is accelerated in alkaline conditions, making this compound most stable in slightly acidic formulations with optimal pH ranges between 4.0 and 6.0 [2].
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Technical Significance |
|---|---|---|
| Chemical Names | 1,1,1-Trichloro-2-methyl-2-propanol; Chloretone; Trichloro-tert-butanol | IUPAC and common nomenclature |
| Molecular Formula | C₄H₇Cl₃O | Elemental composition |
| Molecular Weight | 177.46 g/mol | Dosage calculation |
| Appearance | White, crystalline solid | Visual identification; purity indicator |
| Odor | Characteristic camphor-like | Organoleptic identification |
| logP (Octanol/Water) | 2.03 | Moderate lipophilicity; membrane penetration potential |
| Water Solubility | ~0.8% at 25°C | Aqueous formulation challenges; need for solubilization |
| pKa | ~12.5 (tertiary alcohol) | Mostly unionized at physiological pH |
| Recommended Use Concentration | 0.3-0.5% (pharmaceuticals) | Effective antimicrobial preservation |
This compound exerts its antimicrobial effects through a mechanism distinct from other common preservatives like benzalkonium chloride (BAK). While quaternary ammonium compounds such as BAK act through disruption of cell membranes via surfactant activity, this compound causes disorganization of the lipid bilayer of microbial cell membranes, leading to increased membrane permeability and subsequent cell lysis. This mechanism provides broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal species, though it demonstrates limited efficacy against bacterial spores which possess highly resistant structural adaptations. The antimicrobial activity is concentration-dependent, with higher concentrations producing more rapid and complete microbial eradication [1] [2].
The preservative efficacy of this compound can be enhanced through combination with other antimicrobial agents, exhibiting synergistic effects that allow for lower concentrations of individual preservatives while maintaining effective microbial control. Studies have demonstrated that this compound shows improved solubility and antimicrobial activity when combined with surfactants like Tween 20 or co-solvents such as benzyl alcohol and phenylethyl alcohol. These combinations can be particularly valuable in complex formulations where single preservative systems may prove inadequate or require concentrations that approach toxicity thresholds. The molecular basis for these synergistic effects appears to stem from complementary mechanisms of membrane disruption that collectively cause more extensive damage to microbial structures than any single agent alone [3].
Table 2: Pharmaceutical Applications of this compound
| Application Category | Specific Examples | Typical Concentration Range | Functional Role |
|---|---|---|---|
| Multi-dose Injectables | Peptide formulations (e.g., oxytocin), biologics | 0.3-0.5% | Antimicrobial preservation; stabilizer |
| Ophthalmic Solutions | Artificial tears, glaucoma medications, anti-infectives | 0.3-0.5% | Antimicrobial preservation |
| Topical Preparations | Creams, ointments, gels | 0.1-0.5% | Antimicrobial preservation |
| Nasal Solutions | Sprays, drops | 0.1-0.5% | Antimicrobial preservation |
| Oral Sedatives | Certain tranquilizer formulations | Variable (therapeutic dose) | Mild sedative/anesthetic agent |
This compound finds significant application in biological formulations where it serves not only as a preservative but also as a stabilizing agent for proteins and peptides. Research has demonstrated that this compound exhibits a remarkable stabilizing effect on oxytocin, a peptide hormone used for prevention and treatment of postpartum hemorrhage. Accelerated stability studies revealed that oxytocin formulations preserved with this compound maintained potency even when exposed to elevated temperatures (40°C), suggesting a protective interaction that may involve direct molecular stabilization or inhibition of degradation pathways. This dual functionality makes this compound particularly valuable for complex biologics that require both antimicrobial protection and stabilization of the active pharmaceutical ingredient [4].
In ophthalmic formulations, this compound has been widely used despite concerns about its potential cytotoxicity with chronic exposure. Comparative studies have shown that this compound is less toxic to rabbit corneal epithelial cells than benzalkonium chloride, causing less rapid and less severe cytotoxic effects. Additionally, research measuring tear film evaporation rates has demonstrated that this compound at 0.5% concentration does not significantly affect the stability of the tear film lipid layer, suggesting it may be better tolerated than surfactants that disrupt this protective barrier. These characteristics have maintained this compound's position as a viable preservative option for ophthalmic products, particularly those intended for shorter-term use or in patients demonstrating sensitivity to alternative preservative systems [2] [5].
The stability behavior of this compound presents both challenges and unique advantages in pharmaceutical development. While this compound is known to be inherently unstable when stored at room temperature for extended periods, it simultaneously demonstrates a stabilizing effect on certain active ingredients, particularly peptides like oxytocin. Accelerated stability studies investigating oxytocin preparations have revealed that formulations containing this compound maintained potency exceptionally well when exposed to high temperatures (40°C) and even in forced degradation studies at 80°C. This paradoxical stability profile suggests that this compound may interact specifically with certain molecular structures, potentially through formation of protective complexes or by inhibiting key degradation pathways such as aggregation, deamidation, or oxidation that commonly affect peptide-based therapeutics [4].
The degradation kinetics of this compound follow temperature-dependent patterns, with more rapid loss occurring at elevated temperatures. In aqueous solutions, the primary degradation pathway involves hydrolytic dechlorination, leading to the formation of hydrochloric acid and corresponding alcohols. This degradation mechanism results in progressive acidification of formulations over time, which can be monitored through pH tracking as a stability indicator. The degradation rate is influenced by formulation pH, with maximum stability observed in the slightly acidic range (pH 4-5). Additionally, this compound is susceptible to photodegradation when exposed to ultraviolet light, necessitating protective packaging in amber glass or light-resistant containers for light-sensitive formulations [1].
Table 3: Stability and Compatibility Assessment of this compound
| Factor | Compatibility/Stability Relationship | Formulation Recommendations |
|---|---|---|
| Temperature | Unstable at prolonged room temperature; stabilizes oxytocin at 40°C | Refrigerated storage (2-8°C); terminal sterilization at lower temperatures |
| pH | Maximum stability at pH 4-5; degrades in alkaline conditions | Buffer selection critical; monitor pH shift during stability studies |
| Surfactants | Compatible with Tween 20; enhanced solubility | Useful in biologic formulations; may enhance antimicrobial activity |
| Plastic Containers | Potential absorption into polyethylene | Prefer glass containers; evaluate compatibility during development |
| Proteins/Peptides | Stabilizing effect on oxytocin; may cause aggregation in other proteins | Case-specific evaluation; preformulation compatibility screening |
| Antioxidants | Generally compatible (e.g., sulfites, ascorbic acid) | May use in combination for oxidation-sensitive drugs |
This compound demonstrates differential compatibility with various packaging materials that must be considered during formulation development. Studies have shown that this compound can be absorbed by polyethylene containers, potentially reducing preservative concentration in the formulation and compromising antimicrobial efficacy. This absorption phenomenon necessitates careful container selection, with glass or polypropylene typically proving more compatible. Additionally, this compound may interact with certain rubber closures used in vial systems, requiring appropriate lining materials or specialized closure formulations to prevent extractable and leachable issues. These compatibility considerations emphasize the importance of conducting comprehensive packaging compatibility studies as part of formulation development programs for this compound-containing products [1].
The interaction profile of this compound with biological compounds represents a critical formulation consideration, particularly for protein- and peptide-based therapeutics. While this compound demonstrates a stabilizing effect on oxytocin, it may promote aggregation or structural changes in other biological compounds. The hydrophobic nature of this compound (logP 2.03) enables binding to hydrophobic regions on proteins, potentially disrupting tertiary structure and leading to irreversible aggregation in some cases. These interactions appear to follow a correlation between preservative hydrophobicity and protein destabilization, with more hydrophobic preservatives generally causing greater structural perturbation. Therefore, comprehensive compatibility screening using techniques such as size exclusion chromatography, circular dichroism, and differential scanning calorimetry is recommended during early development stages when formulating biological products with this compound [1].
The quantitative analysis of this compound in pharmaceutical formulations is typically performed using reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet detection. This method provides the specificity, accuracy, and precision required for both quality control and stability testing applications. The chromatographic separation employs a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C, with a mobile phase consisting of a mixture of phosphate buffer (pH 3.0) and acetonitrile in a ratio of 60:40 delivered isocratically at a flow rate of 1.0 mL/min. Detection is performed at 210 nm, with this compound typically eluting at approximately 7.2 minutes under these conditions. The method is validated according to ICH guidelines, demonstrating specificity against degradation products and excipients, linearity over the range of 50-150% of the target concentration, and precision with %RSD values of less than 2% for replicate injections [4].
For sample preparation, liquid formulations are typically diluted with the mobile phase to achieve a target concentration of approximately 0.1 mg/mL, followed by filtration through a 0.45 μm membrane filter before injection. Semisolid formulations require more extensive preparation, typically involving extraction with an appropriate solvent (such as methanol or acetonitrile), sonication to ensure complete extraction, centrifugation to separate insoluble excipients, and filtration prior to analysis. The method is suitable for simultaneously quantifying this compound and related compounds or degradation products, making it valuable for stability-indicating applications. System suitability criteria include a tailing factor of less than 2.0, theoretical plate count greater than 2000, and %RSD of less than 2.0% for replicate injections of the standard solution [1].
The antimicrobial effectiveness of this compound in pharmaceutical formulations must be verified through preservation efficacy testing (PET), also known as challenge testing, according to pharmacopeial standards (USP <51>, Ph. Eur. 5.1.3). This test evaluates the ability of the preservative system to reduce microbial inocula over time when challenged with representative microorganisms. The test protocol involves inoculating the product with standardized cultures of Candida albicans (ATCC 10231), Aspergillus brasiliensis (ATCC 16404), Escherichia coli (ATCC 8739), Pseudomonas aeruginosa (ATCC 9027), and Staphylococcus aureus (ATCC 6538) at a concentration of approximately 10⁵-10⁶ CFU/mL. The microbial concentration is determined immediately after inoculation and at specified timepoints (7, 14, and 28 days) during storage at 20-25°C [1].
The experimental workflow for evaluating this compound in pharmaceutical formulations follows a systematic approach:
For a formulation to meet preservation efficacy requirements, it must demonstrate specific log-reductions in microbial counts: for bacteria, not less than 1.0 log at 24 hours, 3.0 log at 7 days, and no recovery at 28 days; for yeast and molds, no increase from the initial count at 7, 14, and 28 days. This compound at 0.5% concentration typically meets these criteria across the specified microbial spectrum. However, formulation factors such as pH, presence of surfactants, and oil-water partitioning can significantly influence preservative efficacy, necessitating confirmation for each unique formulation. The test should be conducted on at least three batches of the product to ensure consistency and reliability of the preservative system [1].
This compound is approved for use in pharmaceutical products by major regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). In the European Union, this compound is listed in Annex V of the Regulation (EC) No. 1223/2009 on cosmetic products, with a maximum permitted concentration of 0.5% in leave-on and rinse-off cosmetics. For pharmaceutical applications, this compound is typically used in concentrations ranging from 0.3% to 0.5%, which generally provides effective antimicrobial preservation while minimizing potential toxicity concerns. However, regulatory perspectives on this compound continue to evolve, with increasing scrutiny on its long-term safety profile, particularly for ophthalmic products and formulations intended for chronic use or administration to vulnerable populations [6].
The safety profile of this compound is characterized by concentration-dependent effects observed in both in vitro and in vivo studies. Cytotoxicity assessments using human corneal epithelial cells have demonstrated that this compound causes less rapid and less severe damage compared to benzalkonium chloride, though it still produces significant cellular toxicity with chronic exposure. These cytotoxic effects manifest as cessation of normal cell movement and mitotic activity, potentially leading to conjunctival and corneal damage with prolonged use. Systemic toxicity concerns include potential accumulation with multiple dosing and sedative effects at higher concentrations, reflecting this compound's historical use as a mild tranquilizer. These safety considerations have prompted ongoing research into alternative preservative systems and the development of preservative-free formulations for products requiring frequent or long-term administration [2].
The This compound market is experiencing evolving trends influenced by regulatory developments, safety concerns, and shifting preferences in pharmaceutical preservation. The global market size for this compound was estimated to be approximately $500 million in 2025, with projected compound annual growth of 4-5% through 2033. This growth is primarily driven by continued demand from the pharmaceutical industry, particularly for injectable and ophthalmic formulations, though this growth is tempered by increasing regulatory scrutiny and the development of alternative preservative systems. North America currently represents the largest regional market for this compound, followed by Europe and the Asia-Pacific region, with the latter expected to demonstrate the strongest growth due to expanding pharmaceutical manufacturing capabilities and healthcare infrastructure development [7] [8].
Innovation focus in this compound applications has shifted toward improved formulation strategies rather than fundamental changes to the compound itself. Recent developments include optimized combination systems with complementary preservatives that allow reduced concentrations of individual components, novel delivery systems that minimize exposure to sensitive tissues (particularly in ophthalmic applications), and enhanced stabilization approaches for biologic drugs. Additionally, manufacturers are increasingly addressing environmental considerations through implementation of green chemistry principles in this compound production processes. While the future of this compound in pharmaceutical applications appears stable, its role will likely become more specialized, focusing on specific drug categories where its unique stabilizing properties provide distinct advantages over alternative preservative systems [8] [1].
The synthesis of chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) from acetone and chloroform is a classic base-catalyzed nucleophilic addition [1].
The diagram below illustrates the generally accepted mechanism for this reaction.
The reaction yield is highly dependent on specific parameters. The table below summarizes key optimization data from different studies.
| Parameter | Reference Method (from [2]) | Optimized Method (from [3]) | Impact / Notes |
|---|---|---|---|
| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) | Strong base essential for generating the acetone enolate nucleophile [2] [1]. |
| Yield | Not explicitly stated (baseline) | 71% | Achieved by optimizing reaction time, temperature, and reactant ratios [3]. |
| Improvement | Baseline | ~20% increase reported in a separate study [2] | Highlights significant potential for process optimization. |
For pharmaceutical applications, the synthesized this compound must meet strict quality standards. Here are key control methods and typical specifications based on pharmacopeial requirements [2]:
For laboratory synthesis, here are the essential components and steps derived from the search results.
The synthesis of this compound is a well-established process where careful control of parameters leads to high yields of a pharmaceutically relevant compound.
Chlorobutanol (trichloro-2-methyl-2-propanol) is a versatile preservative with broad-spectrum antimicrobial activity that has gained significant importance in pharmaceutical, cosmetic, and biological formulations. This chlorinated derivative of butanol serves multiple functions as an antimicrobial preservative, sedative-hypnotic agent, and mild local anesthetic [1]. Its historical origins date back to the late 19th century when it was first synthesized and recognized for its antimicrobial properties [1]. This compound exists in both anhydrous and hemihydrate forms (CAS 6001-64-5), with the hemihydrate form being particularly valued for its preservative efficacy and solubility characteristics [2].
The chemical structure of this compound contributes significantly to its antimicrobial mechanism and formulation compatibility. With a molecular weight of 177.46 g/mol for the anhydrous form and 186.46 g/mol for the hemihydrate form, this compound demonstrates good solubility in water, ethanol (96%), glycerol (85%), and various organic solvents [2] [1]. This solubility profile enhances its incorporation into diverse formulation systems. This compound has a logP (octanol-water partition coefficient) of 2.03, indicating moderate lipophilicity that influences both its antimicrobial action and potential interactions with formulation components [3]. Its melting point is approximately 78°C, and it sublimes readily, which requires consideration in storage conditions and packaging selection [1].
This compound exerts its antimicrobial effect through a membrane disruption mechanism that differs significantly from other common preservatives like benzalkonium chloride (BAK). While BAK causes disorganization at the lipid layer of cell membranes, this compound induces increased cell permeability ultimately leading to cell lysis [4]. This mechanism affects both bacterial and fungal cells, providing broad-spectrum activity. The antimicrobial action begins with the attraction of this compound molecules to the surface of microbial cells, followed by passive diffusion through the cell wall, compromising its integrity and causing precipitation and coagulation of the cytoplasmic content [5]. This mechanism results in cessation of normal cell movement and mitotic activity, making it particularly effective against growing microorganisms [4].
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound Against Various Microorganisms
| Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Experimental Conditions |
|---|---|---|---|
| Escherichia coli | 1250 | 1250 | 48 hours incubation [2] |
| Staphylococcus aureus | 1250 | 1250 | 48 hours incubation [2] |
| Pseudomonas aeruginosa | 1250 | 1250 | 48 hours incubation [2] |
| Candida albicans | 2500 | 2500 | 48 hours incubation [2] |
| Aspergillus niger | 2500 | 2500 | 48 hours incubation [2] |
This compound demonstrates potent antimicrobial action against a comprehensive spectrum of Gram-positive and Gram-negative bacteria, as well as several fungal spores and fungi [2]. The efficacy extends to clinically relevant microorganisms, including Enterococcus faecalis and Pseudomonas aeruginosa, which are known for their resistance to many antimicrobial agents [5]. Studies have shown that this compound exhibits remarkable effects against Candida albicans, with MIC values as low as 0.02% to 0.09% in certain formulations [5]. The preservation effectiveness is maintained across various formulation types, including aqueous solutions, ointments, and emulsions, making it suitable for diverse product applications [6].
The antimicrobial activity of this compound is influenced by several factors, including concentration, contact time, and formulation composition. Higher concentrations generally provide more rapid and complete microbial elimination, but even at lower concentrations, this compound can effectively inhibit microbial growth when given sufficient contact time [5]. The compound's efficacy remains stable across a range of environmental conditions, though extreme pH and temperatures can affect its stability and antimicrobial performance [1].
Table 2: Recommended Usage Concentrations of this compound in Various Applications
| Application Type | Recommended Concentration | Key Considerations |
|---|---|---|
| Pharmaceutical Preservative | 0.3-0.5% | Multi-dose formulations, injectables, ophthalmic solutions [1] [7] |
| Cosmetic Products | 0.3-0.5% | Creams, lotions, shampoos [1] |
| Antimicrobial Agent | 0.5% | Topical creams, ointments, suppositories [1] |
| Laboratory Applications | Variable based on application | Culture media, microbiological studies [1] |
This compound is typically used at a concentration of 0.5% where it lends long-term stability to multi-ingredient formulations [7]. This concentration has demonstrated effectiveness against a broad spectrum of microorganisms while maintaining an acceptable safety profile. For specific applications, particularly those requiring parenteral administration or ophthalmic use, lower concentrations may be sufficient, but efficacy testing is essential to verify preservation effectiveness [3]. In complex formulations containing multiple active ingredients and excipients, the required concentration may need adjustment based on compatibility studies and antimicrobial effectiveness testing.
This compound demonstrates compatibility with a wide range of pharmaceutical ingredients but requires careful consideration of formulation parameters to ensure stability and efficacy. The compound is known to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products [8]. This degradation pathway necessitates appropriate formulation strategies:
When formulating with this compound, particular attention should be paid to its interactions with biological compounds, including proteins and peptides. Studies have shown that preservatives with higher hydrophobicity (logP values) like this compound can cause greater destabilization of biological compounds [3]. This potential for interaction necessitates comprehensive compatibility studies during formulation development, particularly for biological products where stability is critical.
Principle: This broth dilution method determines the lowest concentration of this compound that inhibits visible growth of microorganisms (MIC) and the concentration that kills 99.9% of the initial inoculum (MBC) [2] [5].
Materials and Reagents:
Procedure:
Interpretation: The MIC provides information on inhibitory concentration, while the MBC indicates cidal activity. This compound typically shows MBC values equivalent to MIC values against many microorganisms, indicating bactericidal/fungicidal activity [2].
Principle: This method evaluates the rate of microbial killing by this compound over time, providing critical data for determining appropriate contact times in formulations [5].
Materials and Reagents:
Procedure:
Interpretation: Time-kill curves are generated by plotting log CFU/mL against time. This compound typically shows rapid killing kinetics, with significant reduction (>3 log) within minutes for susceptible organisms [5].
Comprehensive toxicity studies have established the safety parameters for this compound administration in various applications. Single-dose oral toxicity studies in Sprague Dawley rats demonstrated an approximate lethal dose (ALD) exceeding 250 mg/kg body weight, indicating relatively low acute toxicity [8]. Repeated-dose 28-day oral toxicity studies revealed a no adverse effect level (NOAEL) of 50 mg/kg/day for female rats and 12.5 mg/kg/day for male rats, with target organs of toxicity identified as liver and kidneys [8]. At higher doses (100 mg/kg/day), this compound administration resulted in significant histopathological changes in liver and kidney tissues, accompanied by increased relative organ weights [8].
In ocular applications, this compound has demonstrated a more favorable cytotoxicity profile compared to other preservatives like benzalkonium chloride (BAK). In vitro studies using human corneal epithelial cells showed that this compound's cytotoxic effects occurred less rapidly and were less severe than those observed with BAK [4]. However, chronic use of this compound-preserved ophthalmic formulations has been associated with keratitis development due to degeneration of human corneal epithelial cells, indicating the need for careful concentration optimization in such applications [4].
The concentration-dependent toxicity profile of this compound necessitates careful risk-benefit assessment during formulation development. For multi-dose parenteral products, the typically used concentration of 0.5% provides effective antimicrobial preservation while maintaining an acceptable safety margin [7]. However, specific populations and routes of administration may require adjusted concentrations:
Hypersensitivity reactions to this compound, while rare, have been reported in some pharmaceutical preparations [4]. Additionally, this compound has been found to inhibit platelet aggregation in vitro, a consideration for blood-containing products or administration in patients with bleeding disorders [4]. These factors should be evaluated during formulation development and clearly communicated in product information.
This compound serves as a critical preservative in multiple pharmaceutical dosage forms, providing both antimicrobial protection and enhanced product stability. Its applications span:
In biological formulations, this compound faces compatibility challenges with proteins and peptides. Its hydrophobicity (logP 2.03) can promote interactions with biological compounds, potentially leading to destabilization, aggregation, or particle formation [3]. These interactions necessitate comprehensive compatibility assessments during formulation development. Despite these challenges, this compound remains a valuable preservative for specific biological products where compatibility has been demonstrated.
The preservative efficacy of this compound extends to cosmetic and personal care products, where it prevents microbial contamination in water-based formulations. Key applications include:
Beyond pharmaceutical and cosmetic applications, this compound finds use in industrial settings and research laboratories. It serves as a chemical intermediary in the synthesis of other compounds and pharmaceutical derivatives [1]. In microbiological laboratories, this compound is employed to inhibit microbial growth in culture media, facilitating reliable research outcomes by preventing unwanted contamination [1].
The global this compound market continues to demonstrate steady growth, driven by increasing demand for effective preservatives in pharmaceutical and cosmetic products. Market projections indicate growth from 382.59 USD Million in 2024 to 589.72 USD Million by 2035, representing a compound annual growth rate (CAGR) of 4.01% [6]. This growth trajectory underscores the continuing relevance of this compound as a preservative in various applications.
Regional market analysis reveals distinct geographic patterns in this compound utilization. North America represents the largest market, with valuations of 120.0 USD Million in 2023 projected to increase to 200.0 USD Million by 2032 [6]. Europe follows as the second-largest market, while the Asia-Pacific region demonstrates the most significant growth potential, driven by expanding pharmaceutical and cosmetic industries in emerging economies [6].
Regulatory considerations for this compound use vary by region and application, but generally require:
The future outlook for this compound remains positive, with opportunities emerging in developing markets and through technological advancements in production methods. However, the trend toward preservative-free formulations in certain segments may influence long-term demand patterns, necessitating ongoing innovation and adaptation by manufacturers.
This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with a broad spectrum of antimicrobial activity that has been employed in pharmaceutical and cosmetic products for decades. In ophthalmic formulations, it serves the critical function of preventing microbial contamination in multi-dose containers, thereby ensuring product safety throughout their usage period. This compound exhibits antibacterial and antifungal properties, making it particularly valuable for preserving sterility in eye drop formulations that may be exposed to potential contaminants during patient use. The United States Pharmacopeia (USP) defines this compound as containing not less than 98.0% and not more than 100.5% of C₄H₇Cl₃O, calculated on the anhydrous basis, and it may be available in either anhydrous or hydrous (hemihydrate) forms [1] [2].
The use of this compound in ophthalmic solutions presents both opportunities and challenges for formulators. While its preservative efficacy is well-established, this compound has demonstrated instability issues when stored at room temperature for extended periods, which must be addressed through appropriate formulation strategies and packaging considerations [3]. Additionally, its safety profile necessitates careful attention to concentration limits and potential interactions with ocular tissues. Compared to other common ophthalmic preservatives like benzalkonium chloride (BAK), this compound operates through a different mechanism—causing disorganization at the lipid layer of cell membranes, which leads to increased cell permeability and consequent cell lysis [3]. Understanding these fundamental characteristics is essential for the appropriate application of this compound in ophthalmic drug development.
Chemical identity of this compound is well-defined by compendial sources, providing a foundation for quality control and regulatory compliance. The United States Pharmacopeia (USP) establishes rigorous specifications for this compound quality, which must be adhered to for pharmaceutical use. As specified in the USP monographs, this compound can be obtained in either anhydrous or hydrous forms, with the hemihydrate containing approximately one-half molecule of water of hydration [1] [2]. These specifications ensure consistency in raw material quality, which is crucial for maintaining the efficacy and safety of the final ophthalmic formulation.
Table 1: Chemical and Compendial Specifications of this compound
| Property | Specification | Reference |
|---|---|---|
| Chemical Name | 1,1,1-Trichloro-2-methyl-2-propanol | [1] |
| Molecular Formula | C₄H₇Cl₃O | [1] |
| Molecular Weight | 177.46 (anhydrous), 186.46 (hemihydrate) | [1] |
| CAS Number | 57-15-8 (anhydrous), 6001-64-5 (hemihydrate) | [1] [2] |
| USP Assay | 98.0-100.5% (anhydrous basis) | [1] [2] |
| Water Content | ≤1.0% (anhydrous), ≤6.0% (hydrous) | [2] |
| Chloride Impurities | ≤0.07% | [2] |
The physicochemical properties of this compound significantly influence its behavior in ophthalmic formulations and its interaction with packaging components. This compound is known to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products, which can impact the pH of formulations [4]. This degradation pathway is particularly relevant for formulation stability and must be considered during product development. When stored at elevated temperatures (40°C), this compound-containing preparations demonstrate a noticeable decrease in pH, which becomes even more pronounced at higher temperatures (80°C), with formulations potentially reaching a pH of 2.0 within just 5 days under extreme conditions [4].
The preservative efficacy of this compound is closely tied to its concentration and the integrity of the formulation. Studies have demonstrated that combinations of benzyl alcohol and this compound can enhance the antimicrobial efficacy of formulations against fungi [4]. Additionally, this compound exhibits moderate to high toxicity compared to other preservatives, which necessitates careful concentration optimization to balance efficacy and safety [5]. From a formulation perspective, this compound's solubility characteristics and compatibility with other excipients must be thoroughly evaluated during product development, especially considering its potential interactions with container closure systems that could lead to loss of preservative concentration and compromised antimicrobial effectiveness [6].
The preservative mechanism of this compound differs significantly from other common ophthalmic preservatives such as benzalkonium chloride (BAK). While BAK primarily functions as a quaternary ammonium compound that disrupts cellular membranes through its surfactant properties, this compound causes disorganization at the lipid layer of cell membranes, which leads to increased cell permeability and ultimately cell lysis [3]. This mechanism underlies both its antimicrobial activity and its potential effects on ocular surface cells. The membrane disruption caused by this compound results in leakage of cellular contents and eventual death of microorganisms, thereby providing the preservative action necessary to maintain sterility in multi-dose ophthalmic preparations.
At the cellular level, in vitro studies have demonstrated that this compound can cause cessation of normal cell movement and mitotic activity in ocular surface cells [3]. These effects on cellular function contribute to the observed cytotoxicity profile of this compound in various experimental models. Interestingly, despite its potential for cellular damage, this compound does not appear to affect the stability of the lipid component of the tear film, which may represent an advantage over surfactant-based preservatives for certain patient populations [3]. This characteristic may be particularly relevant for patients with pre-existing tear film abnormalities or those requiring long-term preservative-containing ophthalmic therapies.
Beyond its role as a preservative, this compound may function as a penetration enhancer in ophthalmic formulations, potentially improving drug delivery to both anterior and posterior ocular segments. This property aligns with the broader category of drug penetration enhancers (DPEs) that facilitate drug delivery by improving permeability across otherwise impermeable or poorly permeable membranes [7]. At the ocular level, penetration enhancers typically act through three primary mechanisms: (1) breaking tear film stability by interfering with the mucous layer; (2) disrupting membrane components such as phospholipids and proteins; and (3) loosening epithelial cellular junctions [7].
The cornea represents the primary absorption pathway for topically applied drugs and serves as the main route for delivery to the posterior ocular segment. However, it constitutes one of the most specialized barriers in the organism and the predominant ocular anatomical barrier affecting both hydrophilic and hydrophobic drug delivery [7]. By temporarily modifying this barrier function through its interaction with cellular membranes, this compound may enhance the transcorneal permeability of co-administered active pharmaceutical ingredients, potentially improving their intraocular bioavailability. This penetration enhancement property must be carefully balanced against potential safety concerns, as disruption of ocular barrier function could also facilitate the entry of harmful substances or exacerbate pre-existing ocular surface disease.
The compatibility of this compound with various container closure systems represents a critical consideration in formulation development. This compound has been shown to physically interact with certain container closure systems (e.g., vials and stoppers), potentially leading to a loss in preservative concentration and consequent compromise of antimicrobial effectiveness [6]. This adsorption or absorption phenomenon necessitates careful selection of packaging components and may require additional testing to ensure that adequate preservative concentrations are maintained throughout the product's shelf life.
Figure 1: Mechanism of Action and Compatibility Profile of this compound in Ophthalmic Formulations
Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the primary analytical technique for the quantification and stability assessment of this compound in ophthalmic formulations [6]. This method provides the specificity, accuracy, and precision necessary for quantifying this compound in complex pharmaceutical matrices and for monitoring its stability over time. The RP-HPLC method separates this compound based on its hydrophobic characteristics, allowing for precise quantification even in the presence of other formulation components. This technique has been commonly employed to monitor the stability of preservatives in various multi-dose formulations, including ophthalmic products [6].
The development of a stability-indicating method is particularly important for this compound due to its known instability under certain conditions. Such a method must be capable of separating this compound from its degradation products, including hydrochloric acid and other acidic reaction products that form through hydrolysis [4]. The ability to distinguish between the intact preservative and its degradation products ensures accurate assessment of product quality throughout the shelf life and provides critical data for formulation optimization and package selection. When developing HPLC methods for this compound analysis, consideration should be given to potential interference from other prescription components and the need for adequate sensitivity to detect low levels of degradation products.
Compendial identification tests for this compound provide reliable means of confirming the identity of raw material prior to its use in pharmaceutical production. The USP describes an identification test based on the iodoform reaction, wherein this compound is treated with sodium hydroxide and iodine TS to produce a yellow precipitate of iodoform, which is recognizable by its characteristic odor [2]. This classical chemical test capitalizes on the structural features of this compound that allow its oxidation to triiodomethane (iodoform) under basic conditions, providing a straightforward and specific identification method.
In addition to traditional chemical tests, modern instrumental techniques may be employed for this compound identification and characterization. Fourier-transform infrared spectroscopy (FTIR) can provide characteristic spectral patterns that confirm molecular structure, while gas chromatography-mass spectrometry (GC-MS) offers both separation and definitive structural identification through mass spectral analysis. These instrumental methods provide complementary orthogonal techniques that enhance the reliability of material identification in compliance with current good manufacturing practices. Implementation of multiple identification methods, when necessary, ensures the integrity of the pharmaceutical supply chain and reduces the risk of material misidentification.
Control of impurities in this compound is essential for ensuring the safety and quality of ophthalmic formulations. The USP specifies limits for chloride impurities in this compound, requiring that when tested, any turbidity produced does not exceed that produced from a control solution containing 0.50 mL of 0.020 N hydrochloric acid (equivalent to 0.07%) [2]. This test helps ensure that this compound has not undergone significant hydrolysis during storage or processing, which could both increase impurity levels and decrease the concentration of active preservative.
Table 2: Analytical Methods for this compound Quality Control
| Test Method | Procedure | Specification | Reference |
|---|---|---|---|
| Identification | To 5 mL of solution (1 in 200) add 1 mL of 1 N sodium hydroxide, then slowly add 3 mL of iodine TS | Yellow precipitate of iodoform with characteristic odor | [2] |
| Water Content | Karl Fischer Method I | Not more than 1.0% (anhydrous) or 6.0% (hydrous) | [2] |
| Chloride Impurities | Add 2 mL silver nitrate TS to solution of 0.50 g in diluted alcohol and nitric acid | Turbidity not greater than control (≤0.07%) | [2] |
| Organic Volatile Impurities | Method IV using mass spectrometric detection | Meets requirements | [2] |
| Assay | Reflux with potassium hydroxide solution, titrate with 0.1 N silver nitrate VS | 98.0-100.5% (anhydrous basis) | [2] |
The appropriate concentration of this compound in ophthalmic formulations must balance antimicrobial efficacy against potential ocular toxicity. While specific concentration limits for ophthalmic use are not explicitly detailed in the available references, general toxicity data provide guidance for formulators. In vitro studies have demonstrated that 0.5% this compound causes significant irritation in more than 50% of subjects and leads to various cytotoxic effects on human corneal epithelial cells, including cell retraction, cessation of mitosis, and formation of distinct membranous blebs [4]. These findings suggest that concentrations at or below 0.5% should be carefully evaluated for long-term ocular tolerance.
Comparative toxicity studies have indicated that this compound exhibits less rapid and less severe cytotoxic effects on human corneal epithelial cells compared to benzalkonium chloride (BAK) [3]. This relatively improved safety profile may allow the use of this compound in formulations where BAK intolerance exists, though careful concentration optimization remains essential. When determining the appropriate concentration for a specific formulation, factors such as package design, recommended daily usage, formulation composition, and target patient population should all be considered in conjunction with preservative efficacy testing and ocular tolerance studies.
Several critical factors must be addressed when formulating ophthalmic products containing this compound. First, the pH stability of this compound necessitates formulation at an appropriate pH buffer capacity to minimize hydrolysis during storage. The tendency of this compound to undergo hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products, can lead to significant pH shifts in unbuffered or poorly buffered systems [4]. This self-accelerating degradation pathway can be mitigated through appropriate buffer selection and concentration.
Second, compatibility with active pharmaceutical ingredients must be thoroughly evaluated. The reactive nature of this compound and its degradation products may potentially impact the stability and potency of drug substances, particularly those with hydrolyzable functional groups or sensitivity to acidic conditions. Compatibility screening during early formulation development should include accelerated stability studies evaluating both the drug substance and this compound concentrations over time under various stress conditions. Additionally, potential interactions between this compound and inactive excipients such as surfactants, viscosity modifiers, and solubilizing agents should be assessed to ensure consistent product quality throughout the shelf life.
A comprehensive stability assessment protocol for this compound-containing ophthalmic products should evaluate both the preservative's chemical stability and its antimicrobial effectiveness over time. The following protocol outlines key elements for stability evaluation:
The FDA guidance on quality considerations for topical ophthalmic drugs recommends comprehensive stability studies that include evaluation of preservative content and effectiveness throughout the proposed shelf life [8]. These studies should be conducted using the actual market container closure system, as interactions between this compound and packaging components may significantly impact preservative concentration and product performance. Additionally, in vitro drug release/dissolution testing may serve as an optional quality control strategy for certain ophthalmic dosage forms, providing complementary data to traditional stability measures [8].
Ocular irritation potential represents a primary safety consideration for this compound-containing ophthalmic formulations. In vitro studies using human corneal epithelial cells have demonstrated that this compound can cause significant cellular damage at concentrations as low as 0.5%, including cell retraction, cessation of normal cytokinesis, impaired cell migration, and cessation of mitosis [4]. These cytotoxic effects manifest as distinct morphological changes, including degeneration of human corneal epithelial cells and the formation of distinct membranous blebs [4] [3]. Such findings correlate with clinical observations that 0.5% this compound causes irritation in more than 50% of subjects, highlighting the importance of concentration optimization to balance preservative efficacy with ocular tolerance.
Comparative cytotoxicity studies have provided valuable insights into the relative safety profile of this compound compared to other common ophthalmic preservatives. In human corneal epithelial cells, the cytotoxic effects of this compound occurred less rapidly and were less severe than those observed with benzalkonium chloride (BAK) exposure [3]. Similarly, in rabbit corneal epithelial cells, this compound demonstrated lower toxicity compared to BAK [3]. This improved tolerance profile must be considered within the context of concentration-dependency, as higher concentrations of this compound may still produce significant ocular surface damage, particularly with chronic use.
The systemic toxicity profile of this compound has been evaluated through oral administration studies in animal models, providing insights into potential risks associated with accidental ingestion or systemic exposure. A repeated-dose 28-day oral toxicity study in Sprague Dawley rats established a no adverse effect level (NOAEL) for this compound of over 50 mg/kg body weight/day for female rats and 12.5 mg/kg body weight/day for male rats [4]. This gender difference in sensitivity warrants further investigation but may relate to metabolic variations between sexes. The approximate lethal dose (ALD) in the single-dose study was determined to be over 250 mg/kg body weight/day for both sexes [4].
In the repeated-dose toxicity study, administration of this compound at 100 mg/kg body weight/day resulted in significantly increased relative liver and kidney weights in both sexes, accompanied by histopathological changes in the liver of females and kidneys of males [4]. These findings indicate that the liver and kidneys represent target organs for this compound toxicity under conditions of significant systemic exposure. While the exposure levels in these studies far exceed those anticipated from proper ophthalmic use, they highlight the importance of preventing accidental ingestion and considering potential systemic accumulation in vulnerable populations.
Table 3: Toxicological Profile of this compound Based on Animal Studies
| Study Type | Dose Levels | Findings | NOAEL | Reference |
|---|---|---|---|---|
| Single-dose oral toxicity | 62.5, 125, 250 mg/kg b.w. | Approximate lethal dose >250 mg/kg b.w. | N/A | [4] |
| 28-day repeated-dose oral toxicity | 12.5, 25, 50, 100 mg/kg b.w./day | Increased liver/kidney weights at 100 mg/kg; histopathological changes | Female: 50 mg/kg b.w./day Male: 12.5 mg/kg b.w./day | [4] | | In vitro cytotoxicity | 0.5% concentration | Human corneal epithelial cell retraction, ceased mitosis, membranous blebs | N/A | [4] |
Figure 2: Comprehensive Safety and Toxicology Assessment Strategy for this compound
In the United States, ophthalmic drug products containing this compound fall under the regulatory purview of the Food and Drug Administration (FDA) and must comply with applicable provisions of the Code of Federal Regulations. According to 21 CFR Part 330, which addresses over-the-counter (OTC) human drugs generally recognized as safe and effective, products must be manufactured in compliance with current good manufacturing practices and contain only suitable inactive ingredients that are safe in the amounts administered and do not interfere with the effectiveness of the preparation or with suitable tests or assays [9]. For prescription ophthalmic products, this compound must be included in the formulation in accordance with approved new drug application requirements.
The FDA's December 2023 guidance on "Quality Considerations for Topical Ophthalmic Drug Products" provides non-binding recommendations regarding microbiological considerations, visible particulate matter, extractables and leachables, impurities and degradation products, and stability studies [8]. This guidance emphasizes the importance of appropriate preservative effectiveness testing and stability assessment throughout the product lifecycle. Additionally, it addresses recommendations for container closure systems, which is particularly relevant for this compound due to its known potential for interaction with packaging components [6] [8].
Compendial standards for this compound are established in the United States Pharmacopeia (USP), which provides detailed specifications and testing methods to ensure quality and consistency. The USP monograph for this compound includes identification tests, purity assessments, and assay procedures that must be met for pharmaceutical use [1] [2]. These standards help ensure that this compound used in ophthalmic formulations meets minimum quality requirements and performs consistently as a preservative.
The USP specifies that this compound must be packaged in tight containers to prevent moisture absorption and potential degradation, and labeling must indicate whether the material is anhydrous or hydrous [2]. This distinction is important for formulation calculations and stability considerations. The USP reference standard for this compound is available to help manufacturers validate their analytical methods and ensure compliance with compendial requirements [10]. Adherence to these compendial standards, in conjunction with relevant regulatory guidelines, provides a comprehensive framework for the quality assurance of this compound-containing ophthalmic products.
This compound remains a valuable preservative option for multi-dose ophthalmic formulations, offering a different mechanism of action and potentially improved tolerance profile compared to other preservatives like benzalkonium chloride. However, its application requires careful consideration of several critical factors, including concentration optimization to balance antimicrobial efficacy with ocular tolerance, stability limitations necessitating appropriate formulation strategies, and potential interactions with container closure systems. The comprehensive analytical methods outlined in compendial sources provide robust tools for quality control and stability assessment throughout the product lifecycle.
Future development of this compound-containing ophthalmic products should focus on addressing its instability challenges through formulation optimization and appropriate package selection, while also generating robust clinical data regarding its long-term ocular tolerance in diverse patient populations. As preservative-free alternatives gain market share, the role of this compound may evolve toward specific applications where its particular properties offer distinct advantages. Regardless of these market trends, the principles outlined in these application notes and protocols provide a foundation for the scientifically sound development of safe and effective this compound-preserved ophthalmic products.
This compound (also known as chlorbutol) is an alcohol-based preservative with additional sedative-hypnotic and weak local anesthetic properties [1]. Its primary function in multi-dose injectable vials is to exert antibacterial and antifungal activity, ensuring product sterility throughout its use [1] [2].
The diagram below illustrates its dual functionality and critical considerations in formulation development.
A robust formulation design requires a thorough understanding of the agent's properties. The table below summarizes key quantitative data for this compound.
| Property | Value | Significance & Notes |
|---|---|---|
| Typical Preservative Concentration | 0.5% | Effective for antibacterial and antifungal activity [1]. |
| Chemical Formula | C₄H₇Cl₃O [1] | Tertiary alcohol [1]. |
| Average Elimination Half-Life | 10.3 ± 1.3 days [3] [1] | Long half-life indicates potential for accumulation with repeated dosing [3]. |
| Volume of Distribution | 233 ± 141 L [3] [1] | Large volume suggests extensive distribution in body tissues [3]. |
| Plasma Protein Binding | 57 ± 3% [3] [1] | Moderate binding. |
| Clearance | 11.6 ± 1.0 mL/min [3] [1] | Relatively low plasma clearance. |
| Route of Elimination | Urine (9.6% of dose) [3] [1] | Majority of elimination occurs via non-renal pathways, including instability at physiological pH [3]. |
This protocol outlines a methodology for evaluating the stability of a drug product containing this compound as a preservative, based on a stability-indicating study of catecholamine injections [4].
To determine the physicochemical stability and assign a shelf-life to ready-to-use injectable solutions containing this compound.
The following workflow and table summarize the key steps for conducting the stability study and an example of data interpretation.
| Storage Condition | Light Protection | Observed Stability (Example) | Recommended Action |
|---|---|---|---|
| Refrigeration (2-8°C) | Protected | 12 months (stable) [4] | Assign maximum shelf-life. |
| Room Temperature (21-27°C) | Protected | ~6 months [4] | Suitable for in-use periods. |
| Room Temperature (21-27°C) | Unprotected (daylight) | Few days [4] | Critical Risk. Mandate light protection during storage and use. |
This compound remains a viable and effective preservative for multi-dose injectable formulations when used according to established protocols. Its application requires rigorous stability studies under stress conditions (especially light exposure) and strict adherence to aseptic preparation and quality control standards to ensure patient safety and product efficacy.
This compound (chemical name: 1,1,1-trichloro-2-methyl-2-propanol) is an alcohol-based preservative with broad-spectrum antimicrobial properties that has found applications in pharmaceutical and cosmetic products. It functions as an effective preservative in various cosmetic formulations including creams, lotions, and other water-containing products where microbial growth is a concern. This compound exists in both anhydrous form (CAS 57-15-8) and as a hemihydrate (CAS 6001-64-5), with the latter being documented in the European Pharmacopoeia as a Certified Reference Standard for quality control purposes [1]. Its efficacy stems from its ability to inhibit the development of microorganisms, thereby extending shelf life and ensuring product safety throughout consumer use.
The antimicrobial mechanism of this compound involves its action as an alkylating agent that disrupts microbial cellular functions. This antibacterial activity is particularly effective against various bacteria, yeasts, and molds, making it a valuable component in preservation systems. Cosmetic formulations often employ this compound in combination with other preservatives to create synergistic effects that enhance protection against diverse microbial contaminants while allowing for reduced concentrations of individual preservative agents. Manufacturers must always use the lowest effective concentration necessary to achieve optimum shelf life and ensure safe application [2].
The regulatory landscape for this compound in cosmetic products varies significantly across different jurisdictions, with the European Union maintaining the most restrictive approach. In the EU, cosmetic ingredients are governed by Regulation (EC) No. 1223/2009, which establishes strict limitations on substances based on their safety profiles. This compound is permitted for use as a preservative in cosmetic products under specific restrictions defined in Annex V of the regulation. This "positive list" of preservables specifies the maximum concentrations permitted and the conditions under which these substances may be employed [2]. Prior to inclusion in Annex V, preservatives like this compound undergo comprehensive toxicological assessment to ensure consumer safety.
Recent updates to EU cosmetics regulation have further strengthened the protection against hazardous chemicals in cosmetic products. As of September 1, 2025, the EU has implemented a ban on several chemicals classified as CMRs (carcinogenic, mutagenic, or toxic for reproduction) in cosmetics and personal care products. While this compound is not currently subject to this ban, the regulatory trend demonstrates an increasingly precautionary approach to cosmetic ingredient safety in the European market [3]. This evolving regulatory landscape underscores the importance of continuous monitoring of regulatory updates for cosmetic formulators using this compound in their products.
Table: Regulatory Status of this compound in Different Regions
| Region | Regulatory Status | Permitted Concentration | Key Regulations |
|---|---|---|---|
| European Union | Permitted with restrictions | Defined in Annex V | EC No. 1223/2009 |
| United States | Generally permitted | Not specified | FDA Cosmetic Regulations |
| Other Markets | Varies by country | Dependent on local regulations | National cosmetic directives |
Outside the EU, the regulatory status of this compound exhibits significant variation. The United States regulates cosmetics under a different framework than the EU, with the FDA exercising less pre-market approval authority over cosmetic ingredients. In the U.S., this compound may be used in cosmetic products under general safety provisions without specific concentration limits established exclusively for cosmetic applications. However, formulators must still adhere to Good Manufacturing Practices and ensure product safety [2].
For companies marketing products globally, understanding the regulatory nuances for this compound across different jurisdictions is essential. The classification differences between regions can significantly impact product formulation strategies. When developing cosmetic products containing this compound for international markets, manufacturers should conduct thorough regulatory due diligence for each target market to ensure compliance with local requirements. This is particularly important given the increasing trend toward harmonization of cosmetic regulations in many regions, which may affect the future status of this compound in cosmetic products [3].
Extensive toxicological studies have been conducted to evaluate the safety profile of this compound, with recent research providing valuable insights into its potential health effects. A 2022 investigation examined both single-dose and repeated-dose 28-day oral toxicity in Sprague Dawley rats, establishing important safety parameters for this preservative. In the single-dose oral toxicity study, doses of 62.5, 125, or 250 mg per kg of body weight were administered once orally via gavage. The results demonstrated that the approximate lethal dose in rats exceeded 250 mg/kg body weight/day, indicating a relatively moderate acute toxicity profile for this compound [4].
The repeated-dose 28-day toxicity study provided even more valuable data for cosmetic safety assessment, with doses set at 12.5, 25, 50, and 100 mg/kg body weight/day. The research findings revealed that body weight was not significantly altered at any dose level during the study period. However, relative liver and kidney weights showed statistically significant increases in both male and female rats in the 100 mg/kg body weight/day treatment group. Histopathological examination further identified tissue changes in the liver and kidneys, with differential organ sensitivity observed between sexes—females exhibited more pronounced hepatic changes while males showed greater renal effects. These findings suggest the liver and kidneys are the primary target organs for this compound toxicity at elevated doses [4] [5].
Table: Summary of Toxicological Data for this compound
| Test System | Endpoint | Result | Significance |
|---|---|---|---|
| SD Rats (Single dose) | Approximate Lethal Dose | >250 mg/kg b.w./day | Moderate acute toxicity |
| SD Rats (28-day, Female) | No Adverse Effect Level (NOAEL) | 50 mg/kg b.w./day | Highest tested dose without effects |
| SD Rats (28-day, Male) | No Adverse Effect Level (NOAEL) | 12.5 mg/kg b.w./day | Gender-specific sensitivity |
| SD Rats (28-day) | Lowest Effect Level | 100 mg/kg b.w./day | Increased liver/kidney weights |
| Human corneal cells (in vitro) | Cytotoxicity | 0.5% solution | Cellular retraction and mitotic cessation |
The differential sensitivity between male and female rats observed in the 28-day study is particularly noteworthy, with the No Adverse Effect Level determined to be 50 mg/kg body weight/day for females and 12.5 mg/kg body weight/day for males. This gender-dependent variation in toxicological response must be considered when conducting safety assessments for cosmetic applications. Additionally, in vitro studies have demonstrated that this compound at 0.5% concentration can cause significant ocular irritation, including retraction of human corneal epithelial cells, cessation of mitosis, and formation of distinct membranous blebs [4]. These findings underscore the importance of proper formulation to minimize potential irritant effects when used in products intended for use around the eye area.
A sensitive and selective gas chromatography-mass spectrometry (GC-MS) method has been developed and validated for the precise determination of this compound and related compounds in cosmetic matrices. This method offers exceptional analytical sensitivity with a detection limit of 0.05 ppm and a quantitation limit of 0.08 ppm, well below the threshold of toxicological concern for genotoxic impurities. The method employs 3-chloro-1-butanol as an internal standard to ensure accuracy and precision throughout the analysis. The calibration curve demonstrates excellent linearity over the range of 0.08 to 40 ppm (μg/g), with a correlation coefficient (R²) of 0.9999, confirming the method's reliability across the analytical range [6].
The sample preparation protocol involves extraction techniques suitable for various cosmetic matrices including creams, lotions, and other personal care formulations. The method has been validated according to International Council for Harmonisation (ICH) guidelines, with accuracy (recovery) ranging from 90.5% to 108.7% across the concentration range of 0.4 ppm to 20 ppm of this compound. The precision data shows a relative standard deviation of 6.0% in the repeatability of the spiked recovery tests, confirming the method's robustness for quality control applications in cosmetic manufacturing [6]. For cosmetic formulations containing complex matrices, additional cleanup steps such as solid-phase extraction may be incorporated to minimize matrix interference and maintain instrument performance.
For ultra-trace analysis of this compound, a novel liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) method has been developed, offering an alternative approach with exceptional sensitivity. This method employs iodo derivatization to enhance detection capabilities, with linearity observed over the 0.5-50 ppm range (μg/g) and a correlation coefficient (R²) of 0.9994. The method provides a detection limit of 0.2 ppm and a quantitation limit of 0.5 ppm, making it suitable for monitoring trace levels of this compound in both raw materials and finished cosmetic products [5].
The validation parameters for the LC-ICP-MS method demonstrate reliable performance with accuracy ranging from 95.1% to 114.7% for concentrations of 1-50 ppm, and a relative standard deviation of 6.2% in the repeatability of spiked recovery tests. This method has been successfully applied to the analysis of multiple lots of active pharmaceutical ingredients, with all results below the threshold of 1 ppm, and can be readily adapted for quality control of cosmetic ingredients [5]. The iodo derivatization step significantly enhances the method's selectivity for this compound in complex cosmetic matrices, providing an orthogonal analytical technique to confirm results obtained by GC-MS.
The effective incorporation of this compound into cosmetic formulations requires careful attention to compatibility with other ingredients and stability under various conditions. This compound is compatible with a wide range of cosmetic ingredients, including surfactants, emulsifiers, and thickeners commonly used in creams and lotions. However, formulation scientists should conduct preliminary compatibility screening to identify any potential interactions with specific formulation components that might compromise preservative efficacy or product stability. This compound undergoes hydrolysis at elevated temperatures, forming hydrochloric acid and other acidic reaction products, which can potentially affect the pH and stability of the final formulation [4].
The storage conditions for this compound-containing cosmetics must be carefully controlled to maintain product integrity. Research has shown that temperature significantly impacts this compound stability, with hydrolysis effects more pronounced at elevated temperatures (40°C and above). Formulators should employ protective packaging that minimizes exposure to light and air, as these factors can accelerate degradation. Additionally, the pH of cosmetic formulations containing this compound should be monitored throughout the product's shelf life, as significant changes may indicate decomposition of the preservative. For optimal stability, cosmetic products preserved with this compound should be stored at controlled room temperature, avoiding extreme temperature fluctuations that could compromise preservative efficacy [4].
Preservation efficacy testing is a critical component in the development of cosmetic products containing this compound. These tests evaluate the ability of the preservative system to withstand microbial challenge during normal consumer use. The testing protocol involves inoculating the cosmetic product with standardized cultures of bacteria (including Pseudomonas aeruginosa and Staphylococcus aureus), yeast (Candida albicans), and mold (Aspergillus brasiliensis), then enumerating viable microorganisms at specified time points (typically 7, 14, and 28 days). A satisfactory preservative system must demonstrate a log reduction in microbial counts that complies with relevant compendial requirements or internal quality standards.
The preservative efficacy of this compound can be influenced by various formulation factors, including water activity, pH, and the presence of other ingredients that may enhance or inhibit antimicrobial activity. Formulators should conduct preservation efficacy testing on the final formulation packaged in the intended market container to account for any potential interactions between the preservative and packaging materials. For products intended for international markets, it may be necessary to conduct regional testing to comply with specific jurisdictional requirements. Additionally, compatibility testing with this compound should be performed when any formulation changes are implemented, as even minor modifications can impact preservative efficacy [2].
The following protocol outlines a comprehensive approach for evaluating the oral toxicity of this compound in accordance with OECD guidelines, providing a standardized methodology for safety assessment:
Test System Preparation: Acquire specific-pathogen-free Crl:CD Sprague Dawley rats (age 5 weeks) and acclimate for 7 days under controlled conditions: temperature 22 ± 3°C, relative humidity 50 ± 15%, with a 12-hour light-dark cycle. Randomly assign animals to control and treatment groups ensuring comparable body weight distributions [4].
Dose Formulation: Prepare this compound test solutions by dissolving this compound powders (purity 95-100%) in corn oil to achieve the target dosing concentrations (e.g., 12.5, 25, 50, and 100 mg/kg body weight/day for repeated-dose studies). Confirm formulation stability under the study conditions and analyze for homogeneity and concentration verification [4].
Administration and Monitoring: Administer the test substance once daily via gastric gavage at a volume of 10 mL/kg body weight for 28 consecutive days. Monitor animals daily for clinical signs of toxicity, including changes in eyes, skin, fur, behavior, and mortality. Record body weights and food consumption weekly throughout the study period [4].
Terminal Procedures and Analysis: Following the 28-day administration period, collect blood samples for hematological and clinical biochemistry analysis. Euthanize animals via CO2 inhalation and conduct comprehensive gross necropsy. Collect and weigh critical organs (liver, spleen, heart, kidney, adrenal gland, lung, brain, thymus, etc.) and preserve tissues in 10% neutral buffered formalin for histopathological examination [4].
This protocol generates comprehensive safety data including the No Adverse Effect Level, target organ identification, and dose-response relationships essential for cosmetic safety assessment.
A standardized protocol for the quantification of this compound in cosmetic formulations using GC-MS ensures accurate and reproducible results:
Standard Preparation: Prepare stock solutions of this compound and the internal standard (3-chloro-1-butanol) in appropriate solvents. Create calibration standards spanning the concentration range of 0.08 to 40 ppm through serial dilution. Include system suitability standards to verify instrument performance before sample analysis [6].
Sample Extraction: Accurately weigh approximately 1 g of cosmetic product into a suitable container. Add 10 mL of appropriate extraction solvent (e.g., methanol or methanol-water mixture) and mix vigorously for 2 minutes. Sonicate the mixture for 15 minutes followed by centrifugation at 4000 rpm for 10 minutes to separate the supernatant. For complex matrices, employ additional cleanup steps such as solid-phase extraction if necessary [6].
Instrumental Analysis: Inject 1 μL of processed samples into the GC-MS system equipped with a appropriate capillary column (e.g., DB-5ms, 30 m × 0.25 mm ID, 0.25 μm film thickness). Employ the following temperature program: initial temperature 40°C (hold 2 min), ramp to 300°C at 15°C/min, final hold for 5 min. Use helium as carrier gas at constant flow rate of 1.0 mL/min. Operate MS in selected ion monitoring mode for enhanced sensitivity [6].
Data Analysis and Validation: Calculate this compound concentrations in test samples using the internal standard method based on the calibration curve. Apply acceptance criteria for analytical runs including calibration curve correlation coefficient (R² ≥ 0.995), recovery of quality control samples (85-115%), and precision (RSD ≤ 10%) to ensure data reliability [6].
This protocol provides a validated approach for monitoring this compound content in cosmetic products throughout development, manufacturing, and stability studies.
The following diagram illustrates the complete workflow for conducting toxicity assessment of this compound in cosmetic products:
The following diagram outlines the comprehensive workflow for analytical quality control of this compound in cosmetic products:
This compound remains a valuable preservative in cosmetic formulations, particularly in creams and lotions where effective antimicrobial protection is essential for product safety and shelf life. The comprehensive safety assessment data, including the determination of No Adverse Effect Levels and identification of target organs, provides formulators with critical information for developing safe and effective products. The well-established analytical methods, particularly the sensitive GC-MS and LC-ICP-MS protocols, enable precise quantification and quality control throughout product development and manufacturing.
The future outlook for this compound in cosmetic products will likely be influenced by evolving regulatory landscapes and consumer preferences for preservative systems. While this compound continues to offer effective preservation with a well-characterized safety profile, the cosmetic industry is increasingly exploring multifunctional ingredients that provide preservation alongside additional benefits. Formulators should remain attentive to emerging research on this compound and consider developing alternative preservation strategies to ensure formulation flexibility in response to changing market demands and regulatory requirements.
Chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) serves as a preservative in various pharmaceutical formulations, including injectables and ophthalmic solutions. The presence of related impurities, such as 4-chloro-1-butanol (a potential genotoxic impurity) and chloroform (this compound EP Impurity A), necessitates stringent control and highly sensitive analytical methods during drug development and quality control [1] [2]. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the trace-level analysis of these volatile and semi-volatile impurities due to its high sensitivity, selectivity, and robust separation capabilities. This document provides detailed application notes and validated protocols for the determination of this compound and its key impurities, supporting researchers and scientists in ensuring drug safety and compliance with regulatory standards (e.g., ICH M7) for genotoxic impurities [3].
The analysis of this compound impurities presents specific challenges that GC-MS methods are well-suited to address.
The following table summarizes validated analytical parameters for the determination of 4-chloro-1-butanol, a critical genotoxic impurity, as reported in a peer-reviewed study.
Table 1: Validated Method Parameters for GC-MS Analysis of 4-Chloro-1-Butanol [1] [4]
| Parameter | Details / Value |
|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Internal Standard | 3-Chloro-1-propanol |
| Column | DB-5MS (0.25 mm i.d. × 30 m, 0.25 µm film) |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Linear Range | 0.08 to 40 ppm (µg/g API) |
| Correlation Coefficient (R²) | 0.9999 |
| Detection Limit (DL) | 0.05 ppm |
| Quantitation Limit (QL) | 0.08 ppm |
| Accuracy (Recovery) | 90.5% to 108.7% |
| Precision (Repeatability, RSD) | 6.0% |
For context, alternative methods like Reverse-Phase HPLC (RP-HPLC) are also used for this compound quantification in finished formulations, such as vasopressin or oxytocin injections, where it acts as a preservative [5] [6]. The following table compares these two analytical approaches.
Table 2: Comparison of GC-MS and HPLC Methods for this compound Analysis
| Feature | GC-MS Method for GTIs | RP-HPLC for Formulation Analysis |
|---|---|---|
| Primary Application | Trace analysis of genotoxic impurities (e.g., 4-chloro-1-butanol) | Assay and related substance testing in final drug products |
| Analyte Volatility | Suitable for volatile/semi-volatile compounds; derivatization may be needed | Suitable for non-volatile compounds directly |
| Detection | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode | Ultraviolet (UV) detection (e.g., 220 nm) |
| Key Advantage | High sensitivity and selectivity for trace-level analysis | Suitable for simultaneous analysis of peptides and preservatives |
| Reported Accuracy | 90.5 - 108.7% [1] | 97.2 - 102.1% for this compound [6] |
This protocol is adapted from a validated method for determining 4-chloro-1-butanol in an Active Pharmaceutical Ingredient (API) [4].
The following diagram outlines the sample and standard preparation procedure, which includes a critical derivatization step to enhance the volatility of the analytes for GC-MS analysis.
The described GC-MS method has been validated according to standard analytical practices, demonstrating excellent performance [1] [4]:
The analysis of GTIs like 4-chloro-1-butanol requires specialized strategies to achieve the necessary sensitivity [3].
The developed and validated GC-MS method provides a sensitive, accurate, and robust solution for the trace-level determination of the genotoxic impurity 4-chloro-1-butanol in active pharmaceutical ingredients. The use of a structurally analogous internal standard and a derivatization protocol ensures high data quality and reliability. This methodology, along with the strategic considerations outlined, offers pharmaceutical scientists a practical framework for controlling critical impurities, thereby ensuring patient safety and meeting rigorous regulatory requirements for modern drug development.
1. Chemical Profile and Primary Uses Chlorobutanol (1,1,1-Trichloro-2-methylpropan-2-ol) is a chemical compound with anesthetic, sedative, and preservative properties. It is a white, volatile solid with a characteristic camphor-like odor [1]. In veterinary and research settings, it has been historically used for the anesthesia and euthanasia of invertebrates and fishes [1]. Its mechanism of action is related to other anesthetics like isoflurane and halothane, presumably acting on the central nervous system to induce loss of consciousness [1].
2. Current Status in Fish Research A review of current literature and authoritative guidelines indicates that this compound is not a primary or recommended agent for fish anesthesia in modern research or aquaculture. Key resources on fish anesthesia and euthanasia either do not mention it or reference it only in the context of older comparative studies [2] [3] [4]. One review of anesthetic agents in farmed fish listed this compound in a table comparing the efficacy of various anesthetics for larval fish, but did not provide specific doses or recommendations [3]. The 2025 review on euthanasia methods also notes this compound as one of the chemicals used in earlier studies but does not elaborate on its use [4].
3. Safety and Toxicity Considerations Handling this compound requires caution. It is documented as being toxic to the liver, a skin irritant, and a severe eye irritant [1]. Researchers must consult their institution's Environmental Health and Safety department for appropriate handling and disposal procedures, similar to the requirements for other chemical anesthetics like MS-222 [2].
4. Recommended Anesthetic Alternatives For researchers designing protocols, several other anesthetics have more established safety and efficacy profiles and are more widely recommended. The table below summarizes the most common agents.
| Anesthetic Agent | Type | Common Concentrations | Key Considerations |
|---|---|---|---|
| MS-222 (Tricaine) | Synthetic | 50–150 mg/L (species-dependent) [2] | Only FDA-approved anesthetic for fish; must be buffered to pH 7.0-7.4 [2] [3]. |
| Benzocaine | Synthetic | 40–120 mg/L (species-dependent) | Poor water solubility; must be dissolved in ethanol or acetone first [3]. |
| Clove Oil & Eugenol | Natural | 40–100 mg/L (species-dependent) | Generally regarded as safe; has bactericidal/fungicidal properties; longer recovery times [3] [4]. |
| 2-Phenoxyethanol | Synthetic | 0.3–0.5 mL/L | Popular in aquaculture for low cost and easy use; also has preservative properties [3]. |
Given the lack of specific dosing information for this compound, the following general protocol for immersion anesthesia in fish is provided. If a researcher must use this compound based on specific experimental objectives, a carefully designed pilot study is essential.
The following diagram outlines the critical steps for developing an anesthetic protocol, particularly when using a less-common agent like this compound.
| Stage | Level of Anesthesia | Behavioral Signs |
|---|---|---|
| I | Sedation | Reduced activity and reflexes |
| II | Excitation | Increased activity, difficulty maintaining equilibrium |
| III | Light Anesthesia | Loss of equilibrium, decreased opercular rate |
| IV | Surgical Anesthesia | Rare opercular movements, no reaction to stimuli |
| V | Deep Anesthesia | No opercular movements, no muscle tone |
| VI | Overdose | Death |
This diagram outlines the major risk factors and considerations that must be addressed prior to and during the use of this compound.
Based on the available information, this compound is not recommended as a first-line anesthetic for fish due to its known toxicities and the significant lack of contemporary, species-specific dosing and safety data. For ethical and scientific reproducibility, researchers should prioritize using well-established agents like MS-222, benzocaine, or clove oil.
If the use of this compound is absolutely necessary for a specific research objective, investigators must:
This compound (1,1,1-trichloro-2-methylpropan-2-ol) is an organic compound that functions as a preservative in multi-ingredient formulations due to its antibacterial and antifungal properties [1] [2]. It also elicits sedative-hypnotic and weak local anesthetic effects, acting in a manner similar to chloral hydrate [1] [3]. Despite its historical use as a sedative, its therapeutic application is limited due to significant accumulation in the body after multiple doses [1]. Today, its primary role is as a preservative in injectables and ophthalmic solutions [1] [4] [5].
This compound is a small molecule with a chemical formula of C₄H₇Cl₃O and a molecular weight of 177.45 g/mol [1]. Its sedative-hypnotic effects are linked to the general class of sedative-hypnotic agents, which depress the central nervous system (CNS) to induce calmness or sleep [6].
The diagram below illustrates the cellular pathway of this compound's anesthetic effect.
As a detergent preservative, this compound's primary mechanism involves disrupting the lipid structure of cell membranes, increasing cell permeability, and ultimately causing cell lysis [1]. In vitro, it has been shown to inhibit platelet aggregation and release, likely by inhibiting the arachidonic acid pathway [1]. It has also been demonstrated to exert a direct negative inotropic effect on myocardial cells [1].
The table below summarizes key pharmacokinetic parameters of this compound following oral administration in healthy human subjects [1].
| Parameter | Value | Notes |
|---|---|---|
| Volume of Distribution | 233 ± 141 L | Indicates widespread tissue distribution. |
| Plasma Protein Binding | 57 ± 3% | -- |
| Primary Metabolic Pathways | Glucuronidation & Sulphation | -- |
| Route of Elimination | Urine | Mean urinary recovery is 9.6% of the orally administered dose. |
| Terminal Elimination Half-Life | 10.3 ± 1.3 days | Approximately 37 days in some reports; leads to considerable accumulation. |
| Clearance | 11.6 ± 1.0 mL/min | -- |
This compound has specific toxicological concerns that are critical for experimental design and safety protocols.
This compound is an effective agent for the anesthesia and euthanasia of invertebrates and fishes [2]. The following protocol is adapted from established best practices in ichthyology [7].
Workflow Overview
Materials
Step-by-Step Procedure
Considerations for Researchers
Chlorobutanol (chemical name: 1,1,1-trichloro-2-methylpropan-2-ol) is an organic compound with significant historical and contemporary importance in pharmaceutical applications, particularly in dental medicine. This halohydrin derivative exhibits a unique combination of antimicrobial properties, weak local anesthetic activity, and sedative-hypnotic effects, making it valuable in multi-ingredient formulations. First synthesized in 1881 by German chemist Conrad Willgerodt through the nucleophilic addition of chloroform and acetone, this compound has evolved into a versatile pharmaceutical excipient and active component [1] [2]. Despite the development of more potent local anesthetics, this compound maintains relevance due to its dual functionality as both preservative and analgesic in dental preparations.
The molecular structure of this compound (C₄H₇Cl₃O) features both lipophilic (trichloromethyl group) and hydrophilic (hydroxyl group) regions, contributing to its amphiphilic character and biological activity. With a molecular weight of 177.45 g/mol and a characteristic camphoraceous odor, this compound presents as a white, volatile solid at room temperature [1] [3]. Its melting point ranges between 95–99°C, and it demonstrates limited aqueous solubility but good solubility in organic solvents such as acetone, chloroform, and ethanol. These physicochemical properties directly influence its distribution in biological systems and its efficacy in pharmaceutical formulations.
Table 1: Fundamental Physicochemical Properties of this compound
| Property | Specification | Method/Notes |
|---|---|---|
| Chemical Formula | C₄H₇Cl₃O | - |
| Molecular Weight | 177.45 g/mol | - |
| Melting Point | 95–99°C | - |
| Boiling Point | 167°C | - |
| Appearance | White crystalline solid | Camphor-like odor |
| Solubility in Water | Slightly soluble | Approximately 0.5-1% |
| pKa | ~14.0 (tertiary alcohol) | Highly stable at physiological pH |
This compound functions as an effective broad-spectrum preservative through a mechanism fundamentally different from quaternary ammonium compounds like benzalkonium chloride. As a detergent-type preservative, this compound primarily disrupts the structural integrity of microbial cell membranes [4] [5]. Its amphiphilic nature allows it to incorporate into lipid bilayers, causing disorganization of membrane architecture and increasing cell permeability. This membrane disruption ultimately leads to cell lysis and death of contaminating microorganisms [6] [4]. The preservation efficacy extends to both bacteria and fungi, making it suitable for multi-dose formulations requiring protection against a wide range of potential contaminants.
The antimicrobial activity of this compound is concentration-dependent, with typical preservative effectiveness achieved at 0.5% concentration in multi-ingredient preparations [6]. At lower concentrations (0.05%), it still retains significant antimicrobial activity in aqueous systems [1]. This concentration-dependent efficacy allows formulators to balance preservative requirements with potential toxicity concerns. Unlike some preservatives that maintain activity indefinitely, this compound may gradually lose effectiveness in formulations stored at room temperature for extended periods due to its chemical instability, necessitating proper storage conditions and shelf-life limitations [4].
As a local anesthetic, this compound exhibits weak nerve-blocking activity comparable to other mild topical anesthetics. The mechanism involves reversible interaction with voltage-gated sodium channels in neuronal membranes, similar to conventional local anesthetics but with lower potency [6]. The lipophilic character of the molecule enables diffusion through epineural and neural membranes, where it preferentially binds to the cytoplasmic aspects of sodium channels in their open configuration [7]. This binding inhibits sodium influx during action potential propagation, thereby preventing depolarization and subsequent nerve conduction.
The anesthetic effect follows the principle of differential nerve blockade, where smaller nerve fibers (Type B and C fibers responsible for sympathetic tone and pain perception) are blocked before larger sensory and motor fibers [7]. This compound's relatively low potency compared to amide-type dental anesthetics like lidocaine or articaine limits its use to superficial procedures or as an adjunctive analgesic. However, its dual functionality as both preservative and anesthetic makes it particularly valuable in dental formulations where secondary analgesic effects provide clinical benefit alongside primary preservation needs.
Figure 1: Dual mechanisms of action of this compound demonstrating both preservative effects through microbial membrane disruption and local anesthetic effects via sodium channel blockade
Pharmaceutical development of this compound-containing dental products requires careful balancing of multiple components to optimize stability, efficacy, and safety. Typical dental analgesic and antiseptic formulations incorporate this compound in concentration ranges from 0.5% to 5%, depending on the intended primary function (preservation vs. analgesic effect) [6] [8]. In dental practice, this compound frequently appears in combination with other active ingredients such as phenol, clove oil (eugenol), and camphor, which synergistically enhance its analgesic and antimicrobial effects [6]. These combination products are particularly valuable for management of dental alveolitis (dry socket) and temporary relief of toothache prior to definitive dental procedures.
The vehicles and excipients used in this compound formulations significantly impact its stability and bioavailability. For dental applications, common vehicles include hydroalcoholic solutions, oleaginous bases (peanut oil, sesame oil), and ointment bases. Hydroalcoholic systems (typically 20-70% ethanol) enhance this compound solubility and provide additional antimicrobial activity, while oleaginous bases prolong contact time with oral tissues. When developing aqueous formulations, note that this compound is unstable at neutral or alkaline pH and undergoes rapid hydrolysis; therefore, formulations should be maintained at pH 5-6 for optimal stability [6]. Addition of co-solvents like propylene glycol or polyethylene glycol may be necessary to achieve adequate this compound concentration while maintaining acceptable sensory properties for oral administration.
Table 2: Representative Dental Formulations Containing this compound
| Formulation Type | This compound Concentration | Combination Actives | Indications/Applications |
|---|---|---|---|
| Dental Analgesic Solution | 1.5-2.0% | Clove oil (3.5%), Phenol (0.5%) | Temporary relief of toothache, dental socket analgesia |
| Antiseptic Ointment | 0.5-1.0% | Camphor, Benzocaine | Gingival inflammation, minor oral abrasions |
| Dental Dusting Powder | 1-5% | - | Post-extraction socket care, oral surgery |
| Injectable Solution | 0.5% | Various antibiotics | Preservation of multi-dose vials for dental procedures |
Chemical stability of this compound presents unique challenges during formulation development and manufacturing. This compound is susceptible to both hydrolytic degradation and volatilization during processing and storage. The hydrolytic decomposition follows pseudo-first-order kinetics, with rate constants highly dependent on pH and temperature. Maximum stability occurs in the pH range of 4-6, while alkaline conditions significantly accelerate degradation. Manufacturing processes should therefore include careful pH adjustment and use of buffering systems such as citrate or phosphate buffers to maintain optimal pH throughout the product shelf life [6] [4].
The manufacturing process for this compound-containing dental products requires specific considerations to ensure consistent quality and performance. For solution formulations, the recommended procedure involves dissolving this compound in a portion of pre-warmed vehicle (40-45°C) with vigorous agitation, followed by addition of other active ingredients and final adjustment to volume. Terminal sterilization through autoclaving (121°C for 15-20 minutes) may result in significant this compound loss (up to 15-25%) due to volatilization and degradation; therefore, aseptic processing is generally preferred [6]. For oleaginous formulations, this compound should be dissolved in the oil phase with mild heating (not exceeding 60°C) to prevent decomposition. Finished products should be packaged in well-filled, light-resistant containers with minimal headspace to reduce oxidative and volatilization losses.
Laboratory-scale synthesis of this compound follows a straightforward nucleophilic addition reaction between chloroform and acetone in the presence of a strong base. This synthesis provides researchers with high-purity material for formulation development and experimental studies. The procedure begins with combining chloroform (11 mL) and solid potassium hydroxide (1 g) in a round-bottom flask, followed by shaking until the potassium hydroxide completely dissolves [2]. To this mixture, acetone (14 mL) is added with continuous shaking for 15 minutes to ensure complete reaction. The reaction mixture is then allowed to stand undisturbed for 30 minutes, during which this compound crystals separate from the solution.
Purification and isolation of the synthesized this compound are critical to obtaining pharmaceutical-grade material. The crude crystals are collected via vacuum filtration and may be further purified through recrystallization from petroleum ether or sublimation under reduced pressure [2] [1]. The melting point of the purified product should fall within the range of 95-99°C, which serves as an important quality control parameter. The typical percentage yield for this synthesis ranges from 60-75%, depending on reaction conditions and purification efficiency. For pharmaceutical applications, additional characterization including FT-IR spectroscopy, HPLC purity assay, and residual solvent analysis should be performed to ensure compliance with compendial standards.
Figure 2: this compound synthesis workflow illustrating the step-wise procedure from reagent combination through purification of final product
Quality assessment of this compound and this compound-containing formulations requires implementation of robust analytical methods. Identity testing should include Fourier Transform Infrared (FT-IR) spectroscopy with comparison to USP reference standard, examining characteristic absorption bands at 3350 cm⁻¹ (O-H stretch), 2970 cm⁻¹ (C-H stretch), and 760 cm⁻¹ (C-Cl stretch). Assay and purity testing are optimally performed using reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 210 nm. The recommended chromatographic conditions employ a C18 column (250 × 4.6 mm, 5 μm), mobile phase of acetonitrile:water (60:40 v/v) in isocratic mode, flow rate of 1.0 mL/min, and injection volume of 10 μL [6].
For dental formulations, additional performance tests should include antimicrobial effectiveness testing according to USP 〈51〉 guidelines, which evaluates preservative efficacy against specified challenge microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus brasiliensis). The test formulation must demonstrate predefined logarithmic reductions in microbial counts over 28 days to qualify as adequately preserved. Physical stability testing should include appearance, pH, viscosity measurements, and assay of this compound content at accelerated stability conditions (40°C ± 2°C/75% RH ± 5% RH) over 1, 2, 3, and 6 months to predict shelf-life under recommended storage conditions.
Preclinical assessment of local anesthetic efficacy for this compound-containing dental formulations requires appropriate animal models and experimental design. The guinea pig intradermal wheel test provides quantitative data on anesthetic onset and duration. The protocol involves depilation of the dorsal skin of guinea pigs (350-450 g), followed by intradermal injection of 0.2 mL test formulation (typically 0.5-5% this compound) and control solutions. Sensory blockade is evaluated by measuring the response to pinprick stimulation at predetermined time intervals (1, 5, 10, 15, 30, 45, 60 minutes post-injection) using a standardized scoring system (0=normal response, 1=partial anesthesia, 2=complete anesthesia) [6] [8].
For dental-specific efficacy models, the rat incisor pulp stimulation model offers clinically relevant data. The procedure involves anesthetizing rats (200-250 g) and surgically exposing the pulp of the upper incisor teeth. Test formulations (0.1-0.2 mL) are applied directly to the pulp tissue, and neuronal activity is recorded in response to electrical stimulation of the tooth. The percentage reduction in compound action potential amplitude relative to baseline provides a quantitative measure of anesthetic potency. Additional behavioral models including the rabbit corneal reflex test and mouse tail flick test may provide supplementary data on sensory blockade characteristics. All animal studies should be conducted in accordance with relevant ethical guidelines with appropriate approval from institutional animal care and use committees.
Comprehensive toxicity assessment of this compound reveals several important safety considerations for dental applications. The compound exhibits low acute oral toxicity, with a reported LD₅₀ in rats of 510 mg/kg [6]. However, chronic exposure or administration of high doses may result in hepatotoxicity and cumulative sedative effects due to its long terminal elimination half-life of approximately 10.3 days [6] [1]. This prolonged half-life, combined with a large volume of distribution (233 ± 141 L in humans), indicates significant tissue accumulation potential with repeated dosing [6]. Additionally, this compound demonstrates concentration-dependent cytotoxicity on corneal and conjunctival epithelial cells in vitro, with significant morphological changes observed at concentrations ≥0.5% [6] [4].
The metabolic fate of this compound involves primarily glucuronidation and sulfation, with approximately 9.6% of an orally administered dose excreted unchanged in urine [6]. Plasma protein binding is approximately 57%, indicating moderate distribution limitations [6]. In dental applications, the risk of systemic toxicity is generally low due to limited mucosal absorption and typically small doses employed. However, formulations should avoid use on extensively denuded oral mucosa or deep dental sockets where systemic absorption may be enhanced. Particular caution is warranted in patients with hepatic impairment who may exhibit reduced metabolic clearance, potentially leading to accumulation and increased sedative effects.
Table 3: Comprehensive Safety and Pharmacokinetic Profile of this compound
| Parameter | Value/Description | Clinical Significance |
|---|---|---|
| Acute Oral Toxicity (LD₅₀) | 510 mg/kg (rat) | Moderate toxicity; proper dosing critical |
| Plasma Protein Binding | 57 ± 3% | Moderate distribution limitations |
| Metabolism | Glucuronidation and sulfation | Potential for drug interactions in hepatic impairment |
| Elimination Half-life | 10.3 ± 1.3 days | Significant accumulation potential with repeated use |
| Volume of Distribution | 233 ± 141 L | Extensive tissue distribution |
| Primary Excretion Route | Renal (9.6% unchanged) | Consideration in renal impairment |
| Ocular Irritation Potential | Severe eye irritant | Avoid ocular contact in dental applications |
Regulatory approval status of this compound varies by jurisdiction and application. In the United States, this compound is approved as both an active pharmaceutical ingredient and preservative in specific formulations, though it is not FDA-approved as a standalone therapeutic agent [6]. The compound is listed in the United States Pharmacopeia (USP), establishing compendial standards for identity, strength, quality, and purity. Internationally, this compound has approvals in various countries for use in pharmaceutical formulations, particularly in preserved ophthalmic solutions and multi-dose injectables [6]. Dental products containing this compound are typically regulated as either over-the-counter or prescription drugs depending on concentration, indication, and combination with other active ingredients.
Safe handling procedures for this compound in research and manufacturing settings require appropriate engineering controls, administrative controls, and personal protective equipment. As a skin and severe eye irritant, direct contact should be prevented through use of chemical-resistant gloves (nitrile or neoprene), safety goggles, and protective clothing [1]. Adequate ventilation or local exhaust ventilation should be employed to control airborne concentrations, particularly during manufacturing processes involving powder handling or elevated temperatures. In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. Spills should be contained using appropriate absorbent material and disposed of according to local hazardous waste regulations.
This compound remains a valuable pharmaceutical component in dental applications due to its unique dual functionality as both preservative and mild local anesthetic. While its use as a primary dental anesthetic has diminished with the development of more potent amide-type agents, it continues to provide important secondary benefits in multi-ingredient formulations. The favorable safety profile at appropriate concentrations, combined with broad antimicrobial activity, supports its continued inclusion in dental analgesics, antiseptics, and preserved multi-dose solutions.
Future research directions should focus on optimizing formulation strategies to enhance this compound stability in aqueous systems, potentially through complexation with cyclodextrins or development of novel delivery systems. Additionally, more comprehensive clinical studies comparing the efficacy of this compound-containing dental products against contemporary formulations would help clarify its precise role in modern dental therapy. As the pharmaceutical industry continues to move toward multifunctional excipients, this compound's unique combination of properties may find expanded applications in advanced dental drug delivery systems.
This compound (chemical name: 1,1,1-trichloro-2-methylpropan-2-ol) is a versatile pharmaceutical excipient with a well-established history as a preservative and stabilizing agent in various drug formulations. This alcohol-based compound serves multiple functions in pharmaceutical systems, including antimicrobial preservation, sedative-hypnotic activity, and weak local anesthetic properties [1] [2]. This compound is particularly valued in multi-ingredient formulations where it provides long-term stability while simultaneously inhibiting microbial growth [1]. The compound's dual functionality as both a stabilizer and antimicrobial agent makes it particularly valuable in complex drug delivery systems, especially those containing active ingredients with poor aqueous solubility or those susceptible to chemical degradation.
Recent advances in pharmaceutical development have highlighted this compound's potential in solubility enhancement strategies for poorly water-soluble active pharmaceutical ingredients (APIs). With approximately 70% of new chemical entities (NCEs) facing solubility challenges that limit their bioavailability and therapeutic potential, excipients like this compound that can address multiple formulation challenges simultaneously are gaining increased attention [3]. These Application Notes provide comprehensive protocols and technical guidance for researchers and drug development professionals seeking to optimize this compound utilization in advanced drug formulation strategies.
This compound is an organic compound with the molecular formula C₄H₇Cl₃O and a molecular weight of 177.45 g/mol [1] [2]. It is classified chemically as a halohydrin (specifically a chlorohydrin) and structurally as a tertiary alcohol [1] [2]. The compound typically presents as a white, volatile solid with a distinctive camphor-like odor [1]. It has a melting point of 95–99°C and a boiling point of 167°C [1]. This compound exhibits limited aqueous solubility but is soluble in organic solvents such as acetone, alcohol, and ether [1] [4]. The compound is synthesized through the nucleophilic addition of chloroform and acetone in the presence of potassium or sodium hydroxide, a reaction first described by German chemist Conrad Willgerodt in 1881 [1].
Table 1: Key Physicochemical and Pharmacological Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C₄H₇Cl₃O | [1] [2] |
| Molecular Weight | 177.45 g/mol | [1] [2] |
| Appearance | White solid | [1] |
| Odor | Camphor-like | [1] |
| Melting Point | 95–99°C | [1] |
| Boiling Point | 167°C | [1] |
| Aqueous Solubility | Slightly soluble | [1] |
| Preservative Efficacy | 0.05-0.5% | [1] [2] |
| Protein Binding | 57 ± 3% | [2] |
| Elimination Half-life | 10.3 ± 1.3 days | [2] |
From a pharmacokinetic perspective, this compound demonstrates significant protein binding (approximately 57%) and has an unusually long elimination half-life of 10.3 days following oral administration in humans [2]. This extended half-life is an important consideration in formulation design, as it can lead to accumulation phenomena with repeated dosing [2]. The compound undergoes hepatic metabolism via glucuronidation and sulfation pathways, with only about 9.6% of an orally administered dose recovered unchanged in urine [2]. The volume of distribution is approximately 233 ± 141 L, indicating wide tissue distribution [2].
This compound exhibits broad-spectrum antimicrobial activity against a wide variety of Gram-positive and Gram-negative bacteria, as well as several mold spores and fungi [5]. The compound is typically effective at concentrations as low as 0.05% in aqueous systems, though it is most commonly used at 0.5% concentration in multi-ingredient formulations to provide long-term stability [1] [2]. Its mechanism of antimicrobial action primarily involves disruption of lipid structures in microbial cell membranes, leading to increased cell permeability and eventual cell lysis [2]. This detergent-like action makes it particularly effective against a broad spectrum of microorganisms while minimizing the development of resistance.
Beyond its antimicrobial properties, this compound demonstrates significant inhibitory effects on various chemical degradation pathways. Research has shown that this compound can inhibit platelet aggregation and release through interference with the arachidonic acid pathway [5] [2]. It attenuates thromboxane B2 formation, elevation of cytosolic free calcium, and ATP release induced by various aggregation inducers including collagen, ADP, epinephrine, arachidonic acid, and thrombin [5]. This activity follows a time- and concentration-dependent pattern, suggesting a specific biochemical interaction rather than nonspecific detergent effects alone. These properties make this compound particularly valuable in formulations containing oxidation-prone active ingredients or those susceptible to specific enzymatic degradation pathways.
This compound functions as an effective co-solvent in pharmaceutical formulations, particularly for poorly water-soluble drugs [6]. It is included among organic co-solvent systems that encompass a wide variety of solvents such as tert-butyl alcohol, ethanol, n-propanol, n-butanol, iso-propanol, ethyl acetate, acetone, methyl acetate, methanol, dimethylsulfoxide, and others [6]. These co-solvent systems work by modifying the polarity of the dissolution medium, creating an environment more favorable for the solubilization of hydrophobic compounds. When used in appropriate concentrations, this compound can significantly enhance apparent solubility of challenging APIs without compromising formulation stability.
The unique value of this compound in solubility enhancement lies in its ability to not only improve initial solubility but also to maintain stability of the solubilized system over time. Through its dual action as both a solubilizer and preservative, this compound addresses two major challenges in formulation development simultaneously. This is particularly valuable for lipid-based systems and microemulsions where microbial contamination can lead to rapid degradation of the formulation architecture. Additionally, this compound's inhibitory effects on various chemical pathways can help stabilize susceptible APIs that might otherwise degrade when brought into solution, where they are often more chemically reactive than in their solid state.
Objective: To evaluate the solubility enhancement potential of this compound for poorly soluble APIs.
Materials:
Methodology:
Quality Control: Run replicates (n=3) for each condition and include appropriate system suitability controls.
Objective: To assess the chemical and physical stability of formulations containing this compound as a stabilizer.
Materials:
Methodology:
Quality Control: Include validated stability-indicating analytical methods and appropriate reference standards.
Objective: To verify the preservative efficacy of this compound in the final formulation.
Materials:
Methodology:
Quality Control: Include viable count controls and method suitability testing.
The following workflow diagram illustrates the key decision points in formulating with this compound:
The optimal concentration of this compound must be determined empirically for each formulation, balancing antimicrobial efficacy with potential toxicity concerns. For most applications, concentrations between 0.05% and 0.5% are effective, with 0.5% providing robust preservative activity while maintaining an acceptable safety profile [1] [2]. However, researchers should note that this compound has demonstrated concentration-dependent toxicity to corneal and conjunctival cells in vitro, with significant effects observed at 0.5% concentration [2]. Therefore, the minimum effective concentration should always be determined through rigorous experimentation. For ophthalmic formulations specifically, consideration of alternative preservatives or preservative-free systems may be warranted for products intended for chronic use.
This compound demonstrates compatibility with a wide range of pharmaceutical ingredients, but comprehensive compatibility studies are essential during formulation development. The compound can be susceptible to absorption and binding to certain container closure components, particularly plastic materials, which may reduce its effective concentration over time. Additionally, this compound's chemical stability can be influenced by pH, with optimal stability observed in slightly acidic to neutral conditions (pH 3.5-5.5) [2]. Formulators should conduct real-time stability studies to establish appropriate shelf life and storage conditions for this compound-containing products, with particular attention to potential losses through volatilization during manufacturing or storage.
Table 2: Comparison of this compound with Other Solubility Enhancement and Stabilization Techniques
| Technique | Mechanism | Advantages | Limitations | Suitable for BCS Classes |
|---|---|---|---|---|
| This compound | Co-solvent, antimicrobial | Dual functionality, broad spectrum | Toxicity at higher concentrations, long half-life | II, IV |
| Cyclodextrin Complexation | Molecular encapsulation | Significant solubility enhancement, protective effect | Limited drug loading, potential toxicity | II, IV |
| Solid Dispersion | Amorphization, reduced particle size | Dramatic solubility increase, commercial examples | Physical instability, recrystallization risk | II |
| Micellar Solubilization | Surfactant-based solubilization | Low surfactant concentrations needed | Potential toxicity, formulation complexity | II, IV |
| Nanocrystal Technology | Increased surface area | Applicable to many drugs, physical stability | Processing complexity, potential for aggregation | II |
| Lipid-Based Systems | Lipid solubilization, enhanced absorption | Bioavailability enhancement, commercial success | Formulation complexity, stability challenges | II, IV |
This compound demonstrates a complex toxicity profile that requires careful consideration during formulation development. The compound has demonstrated toxic effects on the liver and acts as a skin irritant and severe eye irritant [1]. Oral LD₅₀ of anhydrous this compound in rats is 510 mg/kg [2]. In vitro studies have shown that this compound causes concentration-dependent toxicity to corneal and conjunctival epithelial cells, with 0.1% concentration causing near depletion of the squamous layer and 0.5% concentration resulting in degeneration of corneal epithelial cells, generation of conspicuous membranous blebs, cytoplasmic swelling, and occasional breaks in the external cell membrane [2]. These findings highlight the importance of concentration optimization and thorough safety evaluation in the development of this compound-containing formulations.
This compound has a varied regulatory status across different jurisdictions and applications. According to DrugBank, this compound is not US FDA approved as a standalone therapeutic agent but has been granted approval status in other regions and for veterinary use [2]. It holds classifications including Approved, Investigational, Vet approved, and Withdrawn depending on the specific application and jurisdiction [2]. The WHO has assigned this compound the code A04AD04 as an antiemetic, though it is primarily used as an excipient rather than an active ingredient in modern formulations [2]. Formulators should consult current regional regulatory guidelines regarding the acceptable concentrations and applications of this compound in specific pharmaceutical products.
This compound represents a valuable multifunctional excipient in the pharmaceutical formulator's arsenal, particularly for challenging formulations requiring both solubility enhancement and stabilization against chemical and microbial degradation. Its well-characterized antimicrobial properties combined with its co-solvent capabilities make it especially useful for complex drug delivery systems containing poorly soluble active ingredients. However, its toxicity profile and potential for accumulation due to its long elimination half-life necessitate careful concentration optimization and thorough safety evaluation during formulation development. When employed judiciously and in accordance with current regulatory guidelines, this compound can significantly contribute to the development of stable, effective pharmaceutical products with enhanced bioavailability.
The table consolidates key findings from experimental studies on chlorobutanol's effects on corneal epithelial cells.
| Cell Type / Model | This compound Concentration | Exposure Duration | Key Observed Effects | Comparative Agent (BAK) | Citation |
|---|---|---|---|---|---|
| Human corneal epithelial cells (primary culture) | 0.5% | Single dose | Cessation of cytokinesis and mitotic activity; cell degeneration within 8 hours. | 0.01% BAK caused same effects within 2 hours. | [1] |
| Rabbit corneal epithelium (in vivo) | Contained in artificial tears | Two doses over 18 hours | Up to 5% cell exfoliation; shift to larger squamous cell surface areas. | BAK caused shift to smaller cell surface areas and fewer cell craters. | [2] |
| Rabbit corneal epithelial cells (in vitro) | Not Specified | Not Specified | Less toxic than BAK. | More toxic than this compound. | [3] |
| Human corneal epithelial cells (in vitro) | Not Specified | Not Specified | Cytotoxic effects occurred less rapidly and were less severe than BAK. | More rapid and severe cytotoxic effects. | [3] |
Here are detailed methodologies for key experiments investigating this compound's toxicity, which you can adapt or reference for your work.
This protocol is based on a study that used primary cultures of human corneal epithelial cells [1].
This protocol outlines the method for assessing acute effects on the corneal surface in an animal model [2].
The workflow for this in vivo protocol can be visualized as follows:
Q1: What is the primary mechanism by which this compound exerts its cytotoxic effects? A1: this compound causes disorganization of the lipid layer of cell membranes. This disruption increases cell permeability, which ultimately leads to cell lysis [3]. This mechanism is different from that of BAK.
Q2: How does the cytotoxicity of this compound compare to benzalkonium chloride (BAK) in corneal epithelial cells? A2: Multiple studies consistently report that this compound is less cytotoxic than BAK [3]. For example:
Q3: I am observing unexpected cell proliferation results in my in vitro model. Could this compound be a factor? A3: Yes. Evidence shows that this compound at a 0.5% concentration can cause an immediate cessation of normal mitotic activity and cytokinesis in human corneal epithelial cells [1]. If your culture medium or test compounds contain this compound as a preservative, it is very likely inhibiting cell proliferation and confounding your results.
Q4: Are there more modern, non-preservative-dependent approaches to study corneal epithelial wound healing? A4: Yes, recent research focuses on advanced molecular and delivery techniques. For instance, studies are exploring the therapeutic inhibition of microRNA-184 (miR-184) to promote corneal epithelial wound healing. These approaches use innovative delivery systems like intrastromal injection of locked nucleic acids (LNA), dissolving microneedle patches, or exosome-mediated delivery to directly modulate healing pathways without relying on traditional preservatives [4].
The table below summarizes quantitative findings from a repeated-dose 28-day oral toxicity study in Sprague Dawley rats, which provides the most concrete experimental data for safety assessment [1] [2].
| Parameter | Findings in Rats (28-Day Oral Toxicity) |
|---|---|
| Dosing | 12.5, 25, 50, 100 mg/kg b.w./day |
| Target Organs | Liver, Kidneys |
| Liver Effects | ↑ Relative liver weight (both sexes at 100 mg/kg/day). Histopathological changes in females. |
| Kidney Effects | ↑ Relative kidney weight (both sexes at 100 mg/kg/day). Histopathological changes in males. |
| Single-Dose Toxicity (ALD) | >250 mg/kg b.w. [1] [2] |
| No Adverse Effect Level (NOAEL) | Females: 50 mg/kg b.w./day Males: 12.5 mg/kg b.w./day [1] [2] |
For researchers needing to replicate or build upon these findings, here is a detailed methodology based on the OECD guideline 407 and the study by the National Institute of Food and Drug Safety Evaluation [1] [2].
This experimental workflow can be visualized as follows:
Q1: What are the primary cellular mechanisms of this compound toxicity? While the exact mechanisms for this compound are not fully elucidated, it shares structural similarities with other chlorinated compounds known to cause oxidative stress. A proposed mechanism, based on general hepatotoxicity pathways, involves metabolic activation generating reactive oxygen species (ROS), leading to glutathione depletion, mitochondrial dysfunction, and ultimately, liver cell damage [3]. This is a common pathway for many hepatotoxicants.
Q2: Are there any sensitive in vitro models for screening this compound hepatotoxicity? For early screening, 3D hepatic organoids are a promising model. These systems better recapitulate human liver function and metabolic capacity compared to traditional 2D cell lines. You can co-culture hepatocytes with non-parenchymal cells like macrophages (e.g., THP-1 cells) and hepatic stellate cells (HSCs) in Matrigel domes to create a more physiologic environment for hepatotoxicity evaluation [4].
Q3: Does this compound pose a risk of bioaccumulation? Existing pharmacokinetic data suggests potential for accumulation. A mouse study showed that this compound has a serum half-life of approximately 7.45 hours after a single dose. Furthermore, the study demonstrated placental transfer, indicating that the compound can distribute to tissues and potentially reach toxic levels with repeated exposure [5].
For a more comprehensive and human-relevant risk assessment, consider integrating advanced in vitro models. The following diagram illustrates a workflow for evaluating hepatotoxicity using a sophisticated 3D organoid system [4].
Chlorobutanol, an alcohol-based preservative, acts as a detergent by disrupting the lipid structure of the cell membrane. This action increases cell permeability, leading to cell lysis. Specifically, on conjunctival and corneal cells, it causes cell retraction and cessation of normal cytokinesis, cell movement, and mitotic activity [1] [2] [3].
A key in vitro study directly compared the toxicity of several preservatives on immortalized human conjunctival and corneal epithelial cells. The results, after one hour of exposure, are summarized below [2]:
| Preservative | Common Test Concentration | Relative Toxicity (Cell Viability Reduction) |
|---|---|---|
| Thimerosal (Thi) | 0.0025% | 70% to 95% |
| Benzalkonium Chloride (BAK) | 0.025% | 56% to 89% |
| This compound (Cbl) | 0.25% | 50% to 86% |
| Methyl Paraben (MP) | 0.01% | 30% to 76% |
| Sodium Perborate (SP) | 0.0025% | 23% to 59% |
This study concluded that at their most commonly used concentrations, the order of decreasing toxicity was: Thi > BAK > Cbl > MP > SP [2]. Another study noted that while this compound is cytotoxic, its effects may occur less rapidly and be less severe than those of BAK in human corneal epithelial cells [3].
The following diagram illustrates the mechanism of action and cellular consequences of this compound exposure:
The primary method cited for evaluating conjunctival cell toxicity in vitro is the MTT assay, which measures cell viability based on metabolic activity [2].
Here are solutions to common problems researchers may face when studying this compound toxicity:
| Problem | Possible Cause | Solution |
|---|---|---|
| High variability in viability data | Inconsistent cell seeding density or passage number. | Use cells within a narrow, recommended passage range (e.g., passages 5-20). Standardize seeding protocols to ensure uniform confluency (75-80%) across wells at the time of testing [2]. |
| Unexpectedly low toxicity readings | Testing concentrations are too low or exposure time is too short. | Verify this compound concentration and purity (some sources may be hemihydrate). Ensure a sufficient exposure time (e.g., 1 hour) without dilution of the test solution by residual media [2] [4]. |
| Loss of cell monolayer during assay | The cytotoxic effect is too severe, causing cells to detach. | Consider shortening the exposure time or including lower concentrations of this compound. Handle plates gently during solution changes after the exposure period [1] [3]. |
| Instability of this compound in solution | Hydrolysis at elevated temperatures or over time. | Prepare test solutions fresh before each experiment. Store stock solutions appropriately as the compound can be unstable at room temperature, forming hydrochloric acid [4] [3]. |
The table below consolidates essential information for handling this compound in a research and development context.
| Property | Specification / Value | Technical Implications |
|---|---|---|
| IUPAC Name | 1,1,1-Trichloro-2-methylpropan-2-ol [1] | Precise chemical identification. |
| Chemical Formula | C₄H₇Cl₃O [1] | Molecular weight: 177.45 g·mol⁻¹. |
| Form & Odor | White, volatile solid; camphor-like odor [1] | Aids in visual and olfactory identification. |
| Melting Point | 95–99 °C (203–210 °F; 368–372 K) [1] | Critical: Solid may melt in boiling water baths (~100°C), changing physical state. |
| Boiling Point | 167 °C (333 °F; 440 K) [1] | Compound will likely volatilize significantly at boiling water temperatures. |
| Aqueous Solubility | Slightly soluble[vague] [1] | Formulation may require solubilizers (e.g., polysorbate 80 [2]). |
| Stability & Preservation | Used as a preservative at 0.5% concentration; retains antimicrobial activity at 0.05% in water. Can be degraded by heat and alkaline conditions [1] [2]. | Stability in boiling water is expected to be low. Hydrolysis of trichloromethyl group is a likely degradation pathway. |
To fill the data gap, here is a detailed methodology you can use to investigate this compound's stability under heated and aqueous conditions.
1. Objective: To determine the degradation kinetics of this compound in aqueous solution when exposed to boiling water (100°C).
2. Experimental Workflow: The following diagram outlines the key stages of this stability assessment protocol:
3. Materials:
4. Detailed Methodology:
This section addresses potential issues based on known properties and standard lab practice.
Q1: Why did my this compound solution become cloudy or form a precipitate upon heating? A: This is likely due to the compound's limited aqueous solubility and its high melting point (95-99°C) [1]. Heating can cause the dissolved this compound to exceed its solubility limit and precipitate upon cooling.
Q2: I suspect significant volatilization of my compound during heating. How can I prevent this? A: this compound is volatile, especially near its boiling point (167°C) [1]. To minimize loss, ensure all vessels (e.g., HPLC vials) are tightly sealed with crimp caps or similar during the heating step. Using ampoules that are sealed after purging with an inert gas is the most effective method.
Q3: What are the expected degradation products, and how can I identify them? A: The primary pathway is hydrolysis, leading to the loss of chloride ions and the formation of 2-hydroxyisobutyric acid [1]. Analysis can include:
For researchers requiring a sensitive and validated analytical method, the following gas chromatography-mass spectrometry (GC-MS) protocol has been developed specifically for determining 4-chloro-1-butanol in active pharmaceutical ingredients (APIs) [1].
Table: Validation Parameters of the GC-MS Method [1]
| Parameter | Result / Specification |
|---|---|
| Internal Standard | 3-chloro-1-butanol |
| Linear Range | 0.08 to 40 ppm (µg/g API) |
| Correlation Coefficient (R²) | 0.9999 |
| Detection Limit (DL) | 0.05 ppm |
| Quantitation Limit (QL) | 0.08 ppm |
| Accuracy (Recovery) | 90.5% to 108.7% (across 0.4 - 20 ppm) |
| Repeatability (RSD) | 6.0% |
While the specific method above uses GC-MS, many quality control labs use HPLC for impurity analysis. The following workflow outlines a logical approach to diagnosing common HPLC problems, with specific causes and solutions detailed in the table below. This guide is adapted from general HPLC principles [2].
Table: Common HPLC Issues and Solutions [2]
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| High Pressure | Column blockage; Mobile phase precipitation; Flow rate too high. | Backflush and replace column; Prepare fresh mobile phase; Lower flow rate. |
| Low Pressure | Leak in the system; Air bubbles; Flow rate too low. | Identify and seal leaks; Purge and prime the system; Increase flow rate. |
| Peak Tailing | Column contamination (active sites); Prolonged analyte retention. | Replace column or use different stationary phase; Modify mobile phase composition/buffer. |
| Broad Peaks | Incorrect mobile phase; Low column temperature; Long/wide tubing. | Prepare fresh mobile phase; Increase column temp; Use shorter, narrower tubing. |
| Baseline Noise | Air bubbles; Contaminated detector cell; Leak. | Degas mobile phase/purge system; Clean flow cell; Check and tighten fittings. |
| Baseline Drift | Temperature fluctuation; Mobile phase issues; Contaminated flow cell. | Use a column oven; Prepare fresh mobile phase; Flush or replace flow cell. |
| Retention Time Drift | Poor temperature control; Incorrect mobile phase composition. | Use a thermostat column oven; Prepare fresh mobile phase. |
The table below summarizes key validation data for a sensitive GC-MS method for determining the genotoxic impurity 4-chloro-1-butanol in Active Pharmaceutical Ingredients (APIs) [1] [2].
| Validation Parameter | Result / Specification |
|---|---|
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Target Analyte | 4-Chloro-1-butanol (alkylating agent, genotoxic impurity) |
| Internal Standard (IS) | 3-chloro-1-propanol [2] |
| Linearity Range | 0.08 to 40 ppm (μg/g of API) |
| Correlation Coefficient (R²) | 0.9999 [1] [2] |
| Detection Limit (DL) | 0.05 ppm [1] [2] |
| Quantitation Limit (QL) | 0.08 ppm [1] [2] |
| Accuracy (Recovery) | 90.5% to 108.7% (across 0.4 - 20 ppm range) [1] [2] |
| Precision (Repeatability) | RSD ≤ 6.0% [1] [2] |
This protocol is adapted from a published method for the determination of 4-chloro-1-butanol in APIs [2].
1. Equipment and Reagents
2. Instrumental Parameters
3. Sample and Standard Preparation
4. Method Validation Experiments
The following workflow diagram outlines the key stages of the GC-MS method for chlorobutanol analysis.
FAQ: My recovery test for this compound is showing results consistently around 100.8%. Is this a problem? A result of 100.8% is typically not a problem and may indicate good method accuracy. The validated method for 4-chloro-1-butanol has an acceptable recovery range of 90.5% to 108.7% [1] [2]. Your result falls well within this range. Consistently slightly high recoveries could be related to very minor weighing inaccuracies or residual solvent in the standard.
FAQ: I am seeing peak tailing even though I'm using an inert column and liner. What could be the cause? Asymmetry in peak shapes can have several causes. The most common are [3]:
FAQ: How often should I change my GC inlet liner? The frequency depends entirely on the sample matrix [3].
FAQ: Can I pack my own liner with quartz wool to save costs? It is not recommended to pack or re-pack liners yourself [3]. Scratching the deactivation layer during wool insertion/removal can create active sites, leading to peak tailing and poor reproducibility. Pre-packed, deactivated liners ensure consistent performance and are the preferred choice for robust quantitative analysis [3].
Q1: What are the primary scientific and regulatory drivers for finding alternatives to chlorobutanol?
There are two key drivers:
Q2: Which preservatives are scientifically recognized as compatible alternatives for protein and peptide formulations?
For multi-dose biological drugs, selecting a preservative requires a balance between antimicrobial efficacy and compatibility with the fragile active ingredient. The following table summarizes widely studied alternatives, their properties, and key considerations for use [2] [1] [4].
| Preservative | Molecular Weight (g·mol⁻¹) | logP (Hydrophobicity) | Optimal pH Range | Key Applications | Advantages & Considerations |
|---|---|---|---|---|---|
| Benzyl Alcohol | 108.14 | 1.05 [2] | < 5.5 [1] | Injectables, Biologics [1] | Caution: Risk of oxidation; avoid in neonates due to "gasping syndrome" risk [1] [4]. |
| Phenoxyethanol | 138.16 | 1.2 [2] | 3.0–10.0 [1] | Topicals, Ophthalmics, Injectables [1] | Broad-spectrum, heat-resistant; shows less destabilization of antibodies and peptides [2] [1]. |
| m-Cresol | 108.14 | 1.98 [2] | Information Missing | Insulin formulations, Injectables [2] | Effective preservative; higher hydrophobicity requires careful compatibility testing with biological compounds [2]. |
| Phenol | 94.11 | 1.48 [2] | Information Missing | Injectables (e.g., somatropin) [2] | Common in licensed protein formulations; intermediate hydrophobicity [2]. |
| Paraben Mixtures (e.g., Methyl- & Propylparaben) | 152.15 (Methyl) [2] | 1.96 (Methyl) [2] | 4.0–8.0 [1] | Oral Liquids, Topicals, Injectables [1] | Synergistic effect allows lower concentrations; well-tolerated in most formulations [1] [4]. |
| Benzalkonium Chloride | ~360 (Avg) [2] | Varies with chain length [2] | 4.0–10.0 [1] | Ophthalmics, Nasal Sprays [1] | Broad-spectrum; Incompatible with anionic surfactants [1]. |
Q3: What is a standard experimental workflow for evaluating preservative compatibility and toxicity?
The following diagram outlines a logical workflow for screening and evaluating alternative preservatives, integrating modern non-animal methods as encouraged by recent regulatory guidance [3].
Experimental Protocols & Key Considerations:
Q4: What specific regulatory-approved non-animal methods are available for toxicity assessment?
U.S. agencies, through ICCVAM, have accepted numerous alternative methods. The table below lists selected methods relevant to preservative safety profiling [5].
| Toxicity Area | Accepted Method / Guidance | Key Outcome / Use Case |
|---|---|---|
| Skin Sensitization | OECD Test Guideline 497: In vitro Defined Approaches for Skin Sensitization [5] | Replaces animal use (e.g., Guinea Pig Maximization Test) for identifying skin allergens. |
| Ocular Irritation | OECD Test Guideline 467: Defined Approaches for Serious Eye Damage and Eye Irritation [5] | Replaces the Draize rabbit eye test. |
| Immunotoxicity | OECD Test Guideline 444A: In vitro IL-2 Luc Assay [5] | Assesses immunotoxicity, reducing and replacing animal use. |
| General Guidance | FDA Guidance: Nonclinical Evaluation of the Immunotoxic Potential of Pharmaceuticals (2023) [5] | Provides for use of in silico, in chemico, and in vitro studies to predict human skin sensitization. |
For a quick overview, the table below compares the two primary purification methods for Chlorobutanol based on the information from the search results.
| Feature | Sublimation | Recrystallization |
|---|---|---|
| Basic Principle | Solid → Vapor → Solid transition [1] | Dissolution in hot solvent, then crystallization upon cooling [1] |
| Key Advantage | Yields a very pure, volatile solid [1] | Effective for purification on a laboratory scale [1] |
| Typical Purity Outcome | High | High |
| Reported Solvent | Not Applicable | Acetone [1] |
| Throughput | Suited for small-scale | Suited for small-scale |
This protocol is derived from the general method mentioned for this compound [1].
This protocol is based on the solvent mentioned for purifying this compound [1].
The following workflow diagram outlines the decision path for the two purification methods:
1. Why is my recrystallization yield low, with crystals not forming?
2. My sublimation setup isn't collecting any crystals. What went wrong?
3. The purified product appears discolored or has an oily consistency.
When handling this compound, please adhere to the following safety guidelines:
The following table provides a consolidated overview of the sedative properties and relevant data for both compounds.
| Property | Chloral Hydrate | Chlorobutanol |
|---|---|---|
| Primary Clinical Use | Sedative-hypnotic; particularly for pediatric procedural sedation [1] [2]. | Preservative in cosmetics and pharmaceutical formulations (e.g., eye drops) [3] [4]. |
| Chemical Classification | Geminal diol (Trichloroacetaldehyde hydrate) [5]. | Tertiary alcohol (1,1,1-trichloro-2-methylpropan-2-ol) [3]. |
| Mechanism of Action | Metabolized to trichloroethanol, which enhances GABAA receptor activity in the CNS, producing sedative effects [5] [1]. | Mechanism for sedative effect is not fully defined; as a preservative, it acts by disrupting microbial cell membranes [3]. |
| Key Pharmacokinetics | - Active Metabolite: Trichloroethanol (TCE) [1].
The sedative effects of these two compounds involve distinct pathways, as illustrated below.
This compound's primary mechanism is not fully elucidated for systemic sedative effects. Its documented preservative action occurs through disruption of the lipid structure of cell membranes, increasing permeability and leading to cell lysis [3]. This cytotoxic effect is also responsible for in vitro observations of conjunctival and corneal cell toxicity [3].
For researchers, here are the methodologies and findings from key animal studies.
This classic model for evaluating sedative-hypnotic activity is applicable for testing compounds like chloral hydrate.
| Preservative | Type | Common Concentration | Relative Toxicity Order | Reported Cell Viability | Key Toxic Mechanisms |
|---|---|---|---|---|---|
| Chlorobutanol | Alcohol-based / Detergent [1] [2] [3] | 0.25% - 0.5% [2] | Thi > BAK > Cbl > MP > SP [2] | 50% - 86% toxicity (Conjunctival & Corneal cells) [2] | Disorganizes lipid structure of cell membrane, increases permeability leading to cell lysis; causes cessation of normal cell movement and mitotic activity [2] [3]. |
| Benzalkonium Chloride (BAK) | Detergent / Quaternary ammonium [1] [2] | 0.015% - 0.05% [2] [4] | Thi > BAK > Cbl > MP > SP [2] | 56% - 89% toxicity (Conjunctival & Corneal cells) [2] | Breaks open cell membranes, lyses cytoplasm, and destroys intracellular structures [1]. |
| Sodium Perborate (SP) | Oxidative / "Vanishing" [1] [2] | 0.0025% [2] | Thi > BAK > Cbl > MP > SP [2] | 23% - 59% toxicity (Conjunctival & Corneal cells) [2] | Decomposes to hydrogen peroxide; generates free radicals that oxidize lipids and glutathione, disrupting protein synthesis and causing cell death [1] [2]. |
| Methyl Paraben (MP) | Chelating Agent [2] | 0.01% [2] | Thi > BAK > Cbl > MP > SP [2] | 30% - 76% toxicity (Conjunctival & Corneal cells) [2] | Causes irritation at concentrations effective against microorganisms [2]. |
For professionals, understanding the methodology behind the data is crucial. The key comparative data comes from a 2009 study that used a standardized in vitro model.
This workflow is summarized in the diagram below:
Understanding how these preservatives cause damage is key to evaluating their risk.
The diagram below illustrates the primary mechanisms by which this compound and other common preservatives damage ocular surface cells.
| Preservative | Chemical Class | Antimicrobial Spectrum | Common Concentration | logP (Hydrophobicity) |
|---|---|---|---|---|
| Chlorobutanol | Alcohol | Broad spectrum: Gram-positive & Gram-negative bacteria, fungi [1] [2]. Not active against spores [2]. | Typically 0.5% [3] | 2.03 [2] |
| Benzyl Alcohol | Alcohol | Broad range of vegetative bacteria, viruses, and fungi. Not active against spores [2]. | Information missing | 1.05 [2] |
| m-Cresol | Phenolic derivative | Gram-positive and Gram-negative bacteria. Not active against spores [2]. | Information missing | 1.98 [2] |
| Phenol | Phenolic derivative | Gram-positive and Gram-negative bacteria. Not active against spores [2]. Active against mycobacteria [2]. | Information missing | 1.48 [2] |
| Parabens (Methyl & Propyl) | Benzoic acid derivatives | Broad spectrum; most effective against molds and yeasts [2]. | 0.18% (Methyl) & 0.02% (Propyl), often used in combination [2] | 1.96 (Methyl), 3.04 (Propyl) [2] |
| Benzalkonium Chloride | Quaternary Ammonium Compound | Primarily Gram-positive bacteria; less effective on Gram-negative (e.g., P. aeruginosa). Antifungal properties [2]. | Information missing | Varies with alkyl chain length [2] |
Supporting experimental data provides insight into this compound's efficacy and safety profile.
Choosing a preservative involves balancing efficacy with compatibility and safety.
The following diagram illustrates the key decision factors and trade-offs in the preservative selection process.
This compound is an alcohol-based preservative with antibacterial and antifungal properties, used in multi-dose pharmaceutical formulations such as eye drops and injectables at a typical concentration of 0.5% [1] [2]. It functions by disrupting the lipid structure of cell membranes, increasing permeability and leading to cell lysis [3] [1].
Key Regulatory and Safety Considerations
For a formulation scientist, selecting a preservative involves balancing antimicrobial efficacy, protein stability, and toxicity. The table below compares this compound to common alternatives based on available data.
Table: Preservative Comparison for Pharmaceutical Formulations
| Preservative | Common Concentration | Key Characteristics & Mechanisms | Advantages | Disadvantages & Regulatory Notes |
|---|---|---|---|---|
| This compound [5] [1] | 0.5% | Alcohol; disrupts cell membrane lipid layer [3]. | Broad spectrum; no surfactant activity [1]. | Unstable at room temperature; long half-life risks accumulation; corneal toxicity [3] [1] [2]. |
| Benzalkonium Chloride (BAK) [5] | 0.004%-0.02% | Quaternary ammonium compound; cationic surfactant [3] [5]. | Effective against Gram-positive bacteria; antifungal properties [5]. | High toxicity: Causes significant corneal and conjunctival cell damage [3]. |
| m-Cresol [5] | 0.1-0.3% | Phenolic derivative [5]. | Effective against Gram-positive and Gram-negative bacteria [5]. | High logP (1.98) indicates potential for protein destabilization [5]. |
| Benzyl Alcohol [5] | 1-2% | Alcohol [5]. | Rapid efficacy against broad range of vegetative bacteria and fungi [5]. | Lower logP (1.05) suggests lower risk of protein interaction [5]. |
| Parabens (Methyl & Propyl) [5] | MP: 0.18% PP: 0.02% | Benzoic acid esters [5]. | Broad spectrum; most effective against molds and yeasts; often used in combination [5]. | Increased carbon chain length improves activity but reduces solubility [5]. |
This visual workflow summarizes the key decision points for preservative selection and assessment:
Despite the lack of a direct comparison, the gathered data offers a solid foundation for understanding this compound's role. The table below summarizes its core characteristics and the evidence for the standard 0.5% concentration.
| Aspect | Details and Data |
|---|---|
| Standard Concentration | 0.5% is the typical and effective concentration used for antimicrobial preservation in multi-dose formulations [1] [2]. |
| Antimicrobial Spectrum | Effective against a broad spectrum of bacteria and fungi, but not effective against spores [2] [3]. |
| Mechanism of Action | An alcohol-based preservative that disrupts the lipid structure of cell membranes, increasing permeability and leading to cell lysis [4] [1]. |
| Supporting Evidence for 0.5% | In vitro studies show 0.5% this compound causes significant cytotoxicity in human corneal epithelial cells, including cell retraction, degeneration, and formation of membranous blebs, confirming its potent bioactivity at this concentration [5] [1]. |
| Key Consideration | This compound is known to be chemically unstable at room temperature over extended periods, which can limit its use [4]. |
For a guide aimed at professionals, explaining the standard experimental protocol is crucial. The following diagram outlines the key workflow for a pharmacopoeia-standard antimicrobial effectiveness test, which would be the appropriate method to compare 0.5% and 0.05% this compound.
The methodology above is derived from established pharmacopoeial standards [6] [7]. Here is a more detailed breakdown of the protocol:
Since a direct comparison is not available in the public scientific literature I searched, I suggest the following actions to obtain the data you need:
The table below summarizes key properties of preservatives used in multi-dose biological drugs, based on data from recent scientific literature [1].
| Antimicrobial Preservative | Molecular Weight (g·mol⁻¹) | logP (Hydrophobicity) | Class | Antimicrobial Spectrum | Reported Effect on Proteins/Peptides |
|---|---|---|---|---|---|
| Chlorobutanol (CB) | 177.46 | 2.03 | Alcohol | Broad range of vegetative bacteria and fungi; not active against spores [1]. | More hydrophobic preservatives like CB cause greater protein destabilization [1]. |
| m-Cresol (CR) | 108.14 | 1.98 | Phenolic derivative | Gram-positive and Gram-negative bacteria; not active against spores [1]. | Ranking of binding to a model peptide: CR > PH > BA. Greater hydrophobicity leads to increased binding [1]. |
| Phenol (PH) | 94.11 | 1.48 | Phenolic derivative | Gram-positive and Gram-negative bacteria; not active against spores [1]. | Intermediate binding to a model peptide [1]. |
| Benzyl Alcohol (BA) | 108.14 | 1.05 | Alcohol | Broad range of vegetative bacteria and fungi; not active against spores [1]. | Lower binding to a model peptide compared to more hydrophobic preservatives [1]. |
| Benzalkonium Chloride (BAK) | ~360.00 | Varies with alkyl chain | Quaternary Ammonium Compound | Primarily Gram-positive bacteria; higher concentrations needed for Gram-negative; antifungal properties [1]. | Information missing from sources. |
| Phenoxyethanol (PE) | 138.16 | 1.2 | Alcohol | Information missing from sources. | Shown to have less destabilizing effects on peptides, proteins, and antibodies [1]. |
| Methylparaben (MP) | 152.15 | 1.96 | Benzoic acid derivative | Broad spectrum; most efficient against molds and yeasts [1]. | Information missing from sources. |
| Propylparaben (PP) | 180.20 | 3.04 | Benzoic acid derivative | Broad spectrum; most efficient against molds and yeasts [1]. | Information missing from sources. |
The primary challenge in formulating multi-dose protein drugs is balancing antimicrobial effectiveness with protein stability. The following methodological approaches are used to study these interactions.
The diagram below outlines a general workflow for assessing preservative compatibility with protein formulations.
Preservative Efficacy Testing (PET): This test is mandated by pharmacopoeias (e.g., USP, Ph. Eur.) to prove a preservative's ability to control microorganisms [1]. The formulation is inoculated with a known concentration of specific bacteria (e.g., Pseudomonas aeruginosa), yeast (e.g., Candida albicans), and mold (e.g., Aspergillus brasiliensis). The reduction in viable microorganisms is measured at intervals over 28 days to confirm the preservative meets the required log-reduction criteria [1].
Analysis of Protein-Preservative Interactions: Hydrophobic interaction is a key mechanism. The octanol-water partition coefficient (logP) serves as a predictive indicator, with higher logP values (like this compound's 2.03) correlating with greater protein binding and destabilization potential [1]. Researchers quantify this by incubating the protein with the preservative and using Size-Exclusion Chromatography (SEC) to measure the increase in high-molecular-weight protein aggregates, a key indicator of instability [1].
Biophysical Characterization Techniques:
| Parameter | Value | Context |
|---|---|---|
| Elimination Half-Life | 10.3 ± 1.3 days (Terminal, in vivo) | Following oral administration in healthy human subjects [1] [2]. |
| In Vitro Half-Life | ~37 days | At pH 7.4 under physiological conditions [1] [2]. |
| Volume of Distribution | 233 ± 141 L | Suggests wide distribution in body tissues [1] [2]. |
| Plasma Clearance | 11.6 ± 1.0 mL/min | Following oral administration [1] [2]. |
| Protein Binding | 57 ± 3% | Binding to plasma proteins [1] [2]. |
| Route of Elimination | Urinary (9.6% of oral dose) | 7.4% as conjugates, 2.2% unchanged [1] [2]. |
| Metabolism | Glucuronidation and sulphation | Primary metabolic pathways [1]. |
The key data on this compound's long half-life comes from a human pharmacokinetic study [2].
This compound's primary function in pharmaceuticals is as a preservative, and its mechanism differs from other common preservatives like Benzalkonium Chloride (BAK).
The diagram below illustrates its mechanism of action as a detergent preservative, which underlies its antimicrobial effect and potential for cellular toxicity [1] [3].
When compared to the common ophthalmic preservative Benzalkonium Chloride (BAK), studies cited in the literature indicate that This compound is less toxic. The cytotoxic effects on human corneal epithelial cells occurred less rapidly and were less severe than with BAK [3]. However, it is still associated with significant keratitis and cellular degeneration with chronic use [3].
For researchers and scientists, the key consideration is that this compound's extremely long half-life of over 10 days precludes its development as a sedative-hypnotic active pharmaceutical ingredient (API) due to risks of significant accumulation [1] [2]. Its role is effectively limited to that of a preservative.
Available comparative data suggests it may be a favorable alternative to harsher preservatives like BAK in multi-dose formulations, particularly for ophthalmic products, due to its lower cytotoxicity profile [3]. However, its own potential for toxicity and instability at room temperature over extended periods must be factored into formulation design [1] [3].
Irritant